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  • Product: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride
  • CAS: 2231676-00-7

Core Science & Biosynthesis

Foundational

Structural Analysis and Bioisosteric Integration of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Lead Optimization

Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) profiles often hinges on the precise geometric and electronic tuning of basic amine motifs. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) profiles often hinges on the precise geometric and electronic tuning of basic amine motifs. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has emerged as a highly privileged, conformationally restricted bioisostere for piperazine and diazepane[1]. By introducing a one-carbon bridge into the traditional piperazine ring, medicinal chemists can counterintuitively lower lipophilicity, increase solvent-exposed polar surface area, and sterically shield vulnerable metabolic hotspots[2]. This technical guide explores the structural dynamics, physicochemical advantages, and experimental workflows for integrating this bicyclic scaffold into lead optimization pipelines.

Chemical Identity & Physicochemical Profiling

The free base of 6-methyl-3,6-diazabicyclo[3.1.1]heptane is a volatile, highly polar oil. To ensure stoichiometric precision, prevent oxidative degradation, and maximize aqueous solubility for in vitro assays, the compound is almost exclusively isolated and utilized as a dihydrochloride salt[3].

Table 1: Core Physicochemical Parameters

PropertyValueStructural Implication
CAS Number (Salt) 2231676-00-7[3]Standardized registry for the stable dihydrochloride form.
CAS Number (Base) 1538734-96-1[4]Registry for the biologically active free base.
Molecular Formula C₆H₁₄Cl₂N₂[3]Indicates a 1:2 stoichiometry of base to hydrochloric acid.
Molecular Weight 185.09 g/mol [3]Low molecular weight ensures high ligand efficiency (LE).
Topological PSA 15.3 Ų[4]Optimal for membrane permeability and CNS penetration.

Structural Architecture: The Bioisosteric Paradigm

The replacement of a standard N-methylpiperazine ring with a 3,6-diazabicyclo[3.1.1]heptane system represents a paradigm shift in topological drug design.

The Lipophilicity Paradox: Conventionally, adding carbon atoms to a molecule increases its lipophilicity. However, bridging a piperazine ring with a one-carbon tether to form a[3.1.1] bicyclic system forces a puckered conformation[5]. This geometric constraint alters the 3D vector of the nitrogen lone pairs, pushing them outward and increasing the solvent-exposed polar surface area[2]. Consequently, the basicity and hydration of the nitrogens increase, driving down the distribution coefficient ( ΔlogD7.4​≈−0.5 to −0.8 ) relative to the unbridged counterpart[2].

ScaffoldOptimization Piperazine N-Methylpiperazine (High Lipophilicity) Bridging One-Carbon Bridging (Topological Shift) Piperazine->Bridging Bicyclic 6-Methyl-3,6-diazabicyclo [3.1.1]heptane Bridging->Bicyclic LogD Decreased Log D7.4 (Enhanced Hydration) Bicyclic->LogD Stability Increased MLM t1/2 (CYP450 Shielding) Bicyclic->Stability

Fig 1. Bioisosteric replacement strategy utilizing a one-carbon bridge to optimize pharmacokinetics.

Case Study: Metabolic Shielding in Kinase Inhibitors

The utility of 6-methyl-3,6-diazabicyclo[3.1.1]heptane is best illustrated in the optimization of NUAK1 inhibitors[6]. N-methylpiperazine motifs are notorious metabolic hotspots; the exposed N-methyl group is rapidly N-demethylated by hepatic cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance.

By substituting the N-methylpiperazine with 6-methyl-3,6-diazabicyclo[3.1.1]heptane, researchers successfully extended the metabolic half-life of the scaffold[6]. The [3.1.1] bridge provides steric hindrance around the basic amine, restricting the enzyme's access to the N-methyl group while simultaneously lowering the overall lipophilicity, which reduces non-specific binding to microsomal proteins[6].

Table 2: Comparative Pharmacokinetic Impact in NUAK1 Inhibitors [6]

Amine Motif ΔlogD7.4​ ImpactMouse Liver Microsome (MLM) t1/2​
N-MethylpiperazineBaseline15.1 min
6-Methyl-3,6-diazabicyclo[3.1.1]heptaneLower Lipophilicity33.1 min

Synthetic Methodology & Salt Isolation

The core bicyclic amine can be synthesized via a [3+2] cycloaddition between methylaziridine and acrylonitrile, followed by catalytic hydrogenation[5]. However, for bench-scale medicinal chemistry, the compound is typically generated by deprotecting a commercially available N-Boc precursor.

Protocol: Self-Validating Dihydrochloride Salt Formation Causality: Using anhydrous HCl in 1,4-dioxane prevents the highly water-soluble diamine from being lost in an aqueous workup. The dihydrochloride salt precipitates directly out of the organic solvent, driving the reaction to completion via Le Chatelier's principle and ensuring high purity.

  • Preparation: Dissolve tert-butyl 6-methyl-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acidification: Cool the reaction vessel to 0 °C. Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 eq). Note: Excess acid ensures complete protonation of both basic nitrogens.

  • Deprotection: Remove the ice bath and stir the mixture at room temperature for 4 hours. The evolution of CO₂ and isobutylene gas will cease, and a white precipitate will form.

  • Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.

  • Validation: Filter the white crystalline solid and dry under high vacuum. Validate via ¹H NMR (D₂O): look for the distinct methyl resonance at δ 2.3 ppm and bridgehead multiplet signals between δ 3.1–3.5 ppm[5].

In Vitro Metabolic Stability (MLM) Workflow

To validate the metabolic advantages of the 6-methyl-3,6-diazabicyclo[3.1.1]heptane motif, a Mouse Liver Microsome (MLM) assay must be executed.

Protocol: Microsomal Stability Assessment Causality: Pre-incubation ensures thermal equilibration of the CYP enzymes. The reaction is initiated exclusively by NADPH (the obligate cofactor for CYP450s), isolating CYP-mediated metabolism from other degradation pathways. Quenching with cold acetonitrile instantly denatures the proteins, halting the reaction at precise kinetic timepoints.

MLMAssay Step1 1. Substrate Preparation (1 μM in 0.1M PO4 Buffer) Step2 2. Microsome Addition (0.5 mg/mL MLM) Step1->Step2 Step3 3. Thermal Equilibration (37°C for 5 min) Step2->Step3 Step4 4. CYP450 Initiation (Add 1 mM NADPH) Step3->Step4 Step5 5. Kinetic Sampling (t = 0, 15, 30, 60 min) Step4->Step5 Step6 6. Protein Precipitation (Cold MeCN + IS) Step5->Step6 Step7 7. LC-MS/MS Quantification (Calculate Intrinsic Clearance) Step6->Step7

Fig 2. Step-by-step microsomal stability assay workflow for evaluating metabolic clearance.

Step-by-Step Execution:

  • Matrix Preparation: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme Addition: Add mouse liver microsomes to a final protein concentration of 0.5 mg/mL. Include a positive control (e.g., Verapamil) in a parallel well to validate enzyme viability.

  • Equilibration: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At t=0,15,30, and 60 minutes, transfer a 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing a stable-isotope internal standard (IS).

  • Clarification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the t1/2​ and intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound peak area ratio against time.

References

  • PubChem . "6-Methyl-3,6-diazabicyclo[3.1.1]heptane | C6H12N2 | CID 21138917". National Institutes of Health (NIH). Available at:[Link]

  • ACS Medicinal Chemistry Letters . "Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors". (2025). Available at:[Link]

  • ResearchGate . "Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release". (2026). Available at:[Link]

  • Journal of Medicinal Chemistry . "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines". ACS Publications. (2018). Available at:[Link]

Sources

Exploratory

Technical Guide: Safe Handling and Hazard Management of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Introduction: 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is a bicyclic diamine, a class of rigid molecular scaffolds of significant interest in medicinal chemistry and drug development.[1] These structures s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is a bicyclic diamine, a class of rigid molecular scaffolds of significant interest in medicinal chemistry and drug development.[1] These structures serve as versatile building blocks for synthesizing novel compounds with unique three-dimensional orientations, potentially leading to new therapeutic agents.[2][3] The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent amine. However, its properties as a fine chemical necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established safety principles and regulatory standards.

Section 1: Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions. The primary hazards are related to irritation and potential target organ effects.[4]

Table 1: GHS Hazard Classification [4]

Hazard ClassCategorySignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation.
Eye Irritation2AWarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure3WarningH336: May cause drowsiness or dizziness.

As a solid dihydrochloride salt, it should be treated as a potentially corrosive and hygroscopic material. Corrosive solids and their dusts can react with moisture on the skin or in the respiratory tract, leading to irritation and potential burns.[5]

Section 2: Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

Table 2: Properties of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

PropertyValueSource
CAS Number 2231676-00-7[6]
Molecular Formula C₆H₁₄Cl₂N₂[6]
Molecular Weight 185.09 g/mol [6]
Appearance White to Yellow Solid[7]
Purity ≥97%[6]
Storage Temperature Room Temperature, Sealed in Dry Conditions[6][7]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified in Section 1, a multi-layered approach involving engineering controls and appropriate PPE is mandatory. The selection of PPE is not merely a checklist but a risk-based assessment of the planned experimental procedures.[8][9]

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.[10]

  • Ventilation: The laboratory must be well-ventilated to minimize background concentrations of any airborne contaminants.[11]

  • Emergency Equipment: An eyewash station and an emergency shower must be readily accessible and tested regularly.[5][11]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. A risk assessment may necessitate additional protection.

  • Eye and Face Protection: Chemical splash goggles that comply with OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[12][13] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles. A face shield alone does not provide adequate eye protection.[5][10]

  • Hand Protection: Chemical-resistant gloves are required. Given the nature of the compound, double-gloving with nitrile gloves is a recommended practice for incidental contact.[5] For extended handling, gloves made of more robust materials like neoprene or butyl rubber should be considered.[5] Gloves must be inspected before use and changed immediately if contamination is suspected.[5]

  • Body Protection: A lab coat must be worn and fully buttoned. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[5][8]

  • Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[5]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Minimum Required PPE cluster_enhancements Enhanced PPE (Based on Risk) Start Task: Handling 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride Assess_Quantity Assess Quantity (Small vs. Large) Start->Assess_Quantity Assess_Operation Assess Operation (Weighing, Transfer, Reaction) Start->Assess_Operation Goggles Chemical Splash Goggles Gloves Double Nitrile Gloves LabCoat Lab Coat (fully buttoned) PantsShoes Long Pants & Closed-Toe Shoes FaceShield Face Shield (in addition to goggles) Assess_Quantity->FaceShield Large Quantity Assess_Operation->FaceShield High Splash Risk Apron Chemical-Resistant Apron Assess_Operation->Apron High Spill Risk

Caption: PPE selection workflow based on task-specific risk assessment.

Section 4: Safe Handling and Operating Procedures

Adherence to a standardized workflow minimizes the risk of exposure and accidents. The causality behind each step is crucial for fostering a strong safety culture.

Protocol for Weighing and Transferring the Solid
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Equilibration: If the container is stored in a desiccator, allow it to equilibrate to room temperature before opening. This prevents moisture condensation on the cold solid, which is crucial for hygroscopic materials.

  • Weighing: Perform all weighing operations on a tared weigh boat or glassine paper inside the fume hood. Use spatulas and tools dedicated to this compound to prevent cross-contamination. Handle the container and tools carefully to avoid generating airborne dust.[10]

  • Transfer: Transfer the weighed solid to the reaction vessel or solvent container carefully. If preparing a solution, add the solid to the solvent slowly while stirring. Never add solvent rapidly to the solid, as this can cause splashing.[5]

  • Cleanup: Immediately after transfer, clean any residual solid from the spatula and weighing surface using a wipe moistened with an appropriate solvent (e.g., water, followed by ethanol). Dispose of the contaminated wipes as hazardous waste.

  • Sealing: Tightly reseal the main container immediately after use to protect its integrity from atmospheric moisture.[14]

Handling_Workflow Prep 1. Prepare Workspace (Fume Hood ON, Don PPE) Retrieve 2. Retrieve & Equilibrate Container Prep->Retrieve Weigh 3. Weigh Solid Inside Hood Retrieve->Weigh Transfer 4. Transfer Solid to Vessel Weigh->Transfer Clean 5. Clean Tools & Surfaces Transfer->Clean Store 6. Reseal & Store Container Clean->Store Waste 7. Dispose of Waste Properly Clean->Waste

Caption: Standard operating procedure for handling the solid compound.

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's purity and for preventing hazardous reactions.

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][14] A desiccator is recommended to protect it from moisture. Store below eye level to minimize the risk of dropping the container.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14] While this compound is a dihydrochloride salt, its parent amine is basic, and it could react with strong bases. Contact with strong acids could release hydrogen chloride gas.

Section 6: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures and the location of emergency equipment.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][12] It is critical to hold the eyelids open to ensure the entire surface is flushed.[5] Seek immediate medical attention.[12]

  • Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[12] If irritation persists, seek medical attention.[15]

  • Inhalation: If dust is inhaled, move the person to fresh air immediately.[11][12] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a physician or poison control center immediately.[16][17]

Emergency_Response cluster_routes cluster_actions Exposure Exposure Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush at Eyewash Station (15+ minutes) Eye->FlushEyes WashSkin Remove Clothing, Wash with Soap & Water (15+ min) Skin->WashSkin if irritation persists FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth, Give Water (DO NOT induce vomiting) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical if irritation persists FreshAir->Medical RinseMouth->Medical

Caption: Logical flow of actions for emergency response to exposure.

Section 7: Spill and Waste Disposal

Accidental releases must be managed promptly and safely.

  • Spill Cleanup: For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a designated, labeled container for hazardous waste.[16] Clean the spill area with a damp cloth, and dispose of all cleanup materials as hazardous waste. Ensure adequate ventilation and wear all appropriate PPE during cleanup.[18]

  • Waste Disposal: Dispose of the compound and any contaminated materials (e.g., gloves, wipes, weigh boats) in accordance with all local, regional, and national regulations.[11][12] Do not allow the chemical to enter drains or waterways.[18]

Conclusion

6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is a valuable compound for chemical research, but its safe use hinges on a disciplined and informed approach. By understanding its specific hazards—skin and eye irritation and potential for drowsiness or dizziness—and rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate risks. A proactive safety culture, where every step is performed with intention and understanding, is paramount to protecting personnel and ensuring the integrity of the research.

References

  • NextSDS. (n.d.). 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. Retrieved from [Link]

  • CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]

  • HSE Training Materials and Templates. (n.d.). Working Safely With Corrosives. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. Retrieved from [Link]

  • 3M. (2021). Safety Data Sheet. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Puckett, A., & Reymond, J.-L. (n.d.). Synthesis of novel bicyclic diamine scaffolds derived from tropinone. Retrieved from [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Preparation, characterization, and bio-degradation studies of high-performance bio-based polyimides based on bicyclic diamines derived from citric acid. Retrieved from [Link]

  • NIST. (n.d.). Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate. Retrieved from [Link]

  • PubMed. (2005). Bicyclic amidine inhibitors of nitric oxide synthase: discovery of perhydro-iminopyrindine and perhydro-iminoquinoline as potent, orally active inhibitors of inducible nitric oxide synthase. Retrieved from [Link]

  • Eder, M., et al. (2025). Preclinical Evaluation of MT1-MMP-Targeting Bicyclic Peptides for Radiotheranostic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Retrieved from [Link]

Sources

Foundational

Structural and Physicochemical Profiling of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride: A Next-Generation Bioisostere

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Strategic Context: Escaping "Flatland" in Drug Design In contemporary medicinal chemistry, optimizing the physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Strategic Context: Escaping "Flatland" in Drug Design

In contemporary medicinal chemistry, optimizing the physicochemical properties of lead compounds without inflating molecular weight is a critical challenge. The piperazine ring is one of the most ubiquitous motifs in drug discovery, utilized to modulate basicity, improve solubility, and vector pharmacophores. However, the inherent flexibility and lipophilicity of unbridged piperazines often lead to suboptimal pharmacokinetic profiles.

Enter 6-methyl-3,6-diazabicyclo[3.1.1]heptane (and its highly stable dihydrochloride salt, CAS 2231676-00-7). By introducing a one-carbon bridge across the 2,6-positions of the piperazine ring, chemists have engineered a conformationally restricted, highly sp3-rich bioisostere. This in-depth technical guide explores the crystallographic architecture, physicochemical causality, and self-validating experimental workflows associated with this advanced molecular scaffold.

Crystallographic Architecture & Conformational Dynamics

The free base of 6-methyl-3,6-diazabicyclo[3.1.1]heptane is a volatile and highly basic liquid, making it susceptible to oxidative degradation and difficult to handle in precise stoichiometric assays. Conversion to the dihydrochloride salt yields a robust, highly crystalline lattice ideal for long-term storage and X-ray crystallographic resolution.

The Puckered Envelope Conformation

Unlike standard N-methylpiperazine, which rapidly interconverts between flexible chair conformations, the one-carbon bridge in 6-methyl-3,6-diazabicyclo[3.1.1]heptane locks the ring into a rigid, puckered envelope-like conformation[1]. X-ray crystallography confirms that the molecule forms a cis-fused ring system[2].

Dihedral Vectoring and Hydrogen Bonding

The geometric constraint of the [3.1.1] bicyclic system forces the dihedral angle between the two nitrogen atoms (N3 and N6) to approximately 118°[2]. This precise angle is pharmacologically critical; it optimally vectors the lone pairs (or the N-H bonds in the protonated state) to interact with target kinase hinge regions or solvent molecules. In the dihydrochloride salt lattice, both the secondary amine (N3) and the tertiary amine (N6) are protonated. These resulting ammonium centers act as powerful hydrogen bond donors to the chloride counterions, creating a dense, charge-assisted 3D hydrogen-bonding network that explains the salt's high melting point and exceptional solid-state stability.

G S1 Free Base Dissolution (Anhydrous EtOH, 0°C) S2 Controlled Acidification (2.2 eq HCl in Et2O) S1->S2 Prevents hydration S3 Nucleation & Precipitation (Dihydrochloride Salt) S2->S3 Exothermic control S4 Vapor Diffusion Setup (MeOH inner, Et2O outer) S3->S4 Purity >99% S5 Single Crystal Maturation (7-14 Days, 20°C) S4->S5 Defect-free growth S6 XRD Data Collection (Validation of 118° Dihedral) S5->S6 Quality Control

Self-validating workflow for the crystallization and XRD analysis of the dihydrochloride salt.

Physicochemical Causality: Why the Bridge Matters

The structural rigidity of the 3,6-diazabicyclo[3.1.1]heptane core translates directly into profound physicochemical and pharmacokinetic advantages.

Dramatic Reduction in Lipophilicity

Bridging the piperazine ring fundamentally alters its solvation profile. The rigidification reduces the total hydrophobic surface area of the molecule while simultaneously increasing the solvent exposure of the polar nitrogen atoms[1]. Consequently, incorporating the 6-methyl-3,6-diazabicyclo[3.1.1]heptane motif lowers the distribution coefficient ( Δ log D 7.4​ ) by an impressive -0.49 compared to its unbridged N-methylpiperazine counterpart[1].

Enhancement of Metabolic Stability

In standard piperazines, the N-methyl group is highly susceptible to cytochrome P450-mediated N-demethylation. The[3.1.1] bicyclic framework introduces significant steric hindrance around the N6-methyl group, shielding it from enzymatic attack. In the development of NUAK1 kinase inhibitors, replacing a standard piperazine with 6-methyl-3,6-diazabicyclo[3.1.1]heptane significantly extended the half-life (t 1/2​ ) in mouse liver microsomes (MLM)[3].

Note of Caution: While the metabolic stability is enhanced, the basicity of the scaffold must be carefully mapped to the target. In the optimization of Pol θ helicase inhibitors, the incorporation of highly basic scaffolds like 6-methyl-3,6-diazabicyclo[3.1.1]heptane reduced cellular activity, likely due to electrostatic repulsion or compromised membrane permeability at physiological pH[4].

G N1 Unbridged N-Methylpiperazine (Flexible Chair Conformation) N2 1-Carbon Bridging (C2-C6) Synthetic Modification N1->N2 N3 6-Methyl-3,6-diazabicyclo[3.1.1]heptane (Rigid Puckered Envelope) N2->N3 N4 Steric Shielding of N-Methyl (Reduced CYP450 Access) N3->N4 N5 Reduced Hydrophobic Surface Area & Increased Polar Exposure N3->N5 N6 Extended Metabolic Half-Life (MLM t1/2) N4->N6 N7 Decreased Lipophilicity (Δlog D7.4 = -0.49) N5->N7

Mechanistic pathway illustrating how 1-carbon bridging alters conformation and physicochemical properties.

Quantitative Data Summarization

Table 1: Comparative Physicochemical & Structural Profiling

PropertyUnbridged N-Methylpiperazine6-Methyl-3,6-diazabicyclo[3.1.1]heptaneCausality / Structural Driver
Ring Conformation Flexible ChairRigid Puckered / Envelope1-Carbon bridge (C2-C6) restricts bond rotation[1].
Dihedral Angle (N-to-N) ~180° (anti) or ~60° (gauche)~118° (cis-fused)Geometric constraint of the bicyclic[3.1.1] system[2].
Δ log D 7.4​ Baseline (0.00)-0.49Reduced hydrophobic surface area; increased polar solvent exposure[1].
Metabolic Stability (MLM) Rapid N-demethylationExtended half-life (t 1/2​ )Steric hindrance around the N-methyl group shields against CYP450[3].
Salt Form Suitability Hygroscopic HCl saltsHighly crystalline DihydrochlorideDiprotonation at N3/N6 creates a robust, charge-assisted 3D H-bond network.

Self-Validating Experimental Protocols

Protocol A: Crystallization of the Dihydrochloride Salt for X-Ray Diffraction

Objective: To isolate diffraction-quality single crystals while preventing the formation of amorphous polymorphs or hydrates.

  • Reagent Preparation: Purify the free base via vacuum distillation to ensure >99% purity. (Causality: Trace impurities disrupt the nucleation phase of the crystal lattice, leading to twinning).

  • Anhydrous Salt Formation: Dissolve 1.0 mmol of the free base in 5.0 mL of anhydrous ethanol under an argon atmosphere at 0°C. (Causality: Anhydrous conditions are critical to prevent the formation of mixed hydrate/hydrochloride polymorphs).

  • Controlled Acidification: Slowly add 2.2 mmol of 2.0 M HCl in diethyl ether dropwise. (Causality: The slight stoichiometric excess of HCl ensures complete diprotonation at both N3 and N6. Dropwise addition controls the exothermic neutralization, preventing localized solvent boiling and amorphous precipitation).

  • Single-Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the isolated dihydrochloride salt in a minimum volume of HPLC-grade methanol (inner vial). Place this vial inside a larger sealed chamber containing 10 mL of diethyl ether (outer reservoir). (Causality: The high vapor pressure of diethyl ether allows it to slowly diffuse into the methanolic solution. This gradual reduction in solvation power forces the system into the metastable zone, promoting the thermodynamic growth of large, defect-free single crystals).

  • Quality Control: Harvest crystals after 7-14 days. Validate crystal mosaicity under a polarized light microscope before mounting on the diffractometer.

Protocol B: Thermodynamic Log D 7.4​ Determination (Shake-Flask LC-MS/MS Method)

Objective: To accurately quantify the lipophilicity reduction induced by the 1-carbon bridge.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.4. Pre-saturate the buffer with 1-octanol, and pre-saturate 1-octanol with the buffer for 24 hours. (Causality: Mutual saturation prevents volume shifts during the partitioning experiment, ensuring accurate phase ratio calculations).

  • Partitioning: Dissolve the dihydrochloride salt in the aqueous phase to a concentration of 100 µM. Add an equal volume of the octanol phase. Shake at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes. (Causality: Centrifugation breaks any microemulsions formed during shaking, ensuring absolute phase separation).

  • Quantification: Extract aliquots from both phases. Dilute the octanol phase 1:100 in methanol. Quantify the concentration using LC-MS/MS in ESI+ mode, monitoring the [M+H]+ transition. (Causality: LC-MS/MS is mandatory because the aliphatic bicyclic core lacks a UV chromophore, rendering standard HPLC-UV methods blind to the analyte).

  • Validation: Calculate the mass balance. If total recovery is <95%, discard the run, as this indicates non-specific adsorption to the glass vial or the phase interface.

References

  • Title: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor for the Treatment of HR-Deficient Tumors. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

use of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride as a chemical building block

Advanced Application Note: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Medicinal Chemistry and Drug Design Executive Summary As drug discovery programs increasingly target complex biological pathways, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Medicinal Chemistry and Drug Design

Executive Summary

As drug discovery programs increasingly target complex biological pathways, the limitations of traditional chemical motifs become apparent. Standard N-methylpiperazine rings, while ubiquitous, frequently suffer from rapid cytochrome P450-mediated N-demethylation and high entropic penalties upon target binding.

6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (CAS: 2231676-00-7) has emerged as a premium, conformationally restricted bioisostere designed to overcome these liabilities[1]. By utilizing the bridged bicyclic framework, medicinal chemists can achieve metabolic shielding, vector realignment, and enhanced target affinity. The dihydrochloride salt form is specifically utilized in synthetic workflows because it provides a stable, free-flowing, and highly water-soluble solid, bypassing the volatility and hygroscopicity issues associated with low-molecular-weight free-base diamines[2].

Structural Logic & Bioisosteric Rationale

The strategic decision to replace a piperazine ring with a 3,6-diazabicyclo[3.1.1]heptane system is driven by three physicochemical principles[3]:

  • Conformational Restriction: The[3.1.1] bridge locks the diamine into a rigidified geometry. This pre-organization reduces the entropic penalty ( ΔS ) incurred when a flexible molecule adopts its bioactive conformation within a binding pocket.

  • Vector Realignment: Piperazine typically adopts a chair conformation, projecting its substituents at specific equatorial or axial trajectories. The bridged bicyclic system alters these exit vectors, allowing the attached pharmacophores to access novel chemical space within orthosteric or allosteric sites.

  • Metabolic Shielding: The steric bulk imposed by the carbon bridge physically obstructs the approach of metabolic enzymes to the N-methyl group, significantly mitigating oxidative N-demethylation liabilities[4].

BioisostereLogic A Standard N-Methylpiperazine (High Clearance, High Flexibility) B Identify PK/PD Liabilities: Rapid CYP-mediated N-demethylation High Entropic Binding Penalty A->B C Bioisosteric Replacement: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane B->C D Metabolic Shielding (Increased MLM t1/2) C->D E Conformational Restriction (Enhanced Target Affinity) C->E F Vector Realignment (Access Novel Pocket Space) C->F

Fig 1. Logic tree for utilizing 3,6-diazabicyclo[3.1.1]heptane as a piperazine bioisostere.

Pharmacokinetic Impact: Field-Proven Paradigms

The utility of this building block is best demonstrated through its impact on advanced drug discovery campaigns:

  • Kinase Inhibitors (e.g., NUAK1): In the optimization of pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds for NUAK1 inhibition, the replacement of a metabolically labile N-methylpiperazine with 6-methyl-3,6-diazabicyclo[3.1.1]heptane resulted in a dramatic extension of the mouse liver microsome (MLM) half-life. The lipophilicity was modulated, and the half-life extended from less than 15 minutes to over 33 minutes, preserving kinase selectivity while drastically improving the pharmacokinetic profile[4].

  • Neuroreceptor Ligands (nAChRs): For central nervous system (CNS) targets, the rigidified diamine core acts as a highly effective pharmacophore. When coupled with specific nicotinamide derivatives, the 3,6-diazabicyclo[3.1.1]heptane framework yielded compounds with picomolar affinities (e.g., Ki​ = 10 pM) for the α4β2 neuronal acetylcholine receptor subtype, demonstrating exceptional α7/α4β2 selectivity[5].

Quantitative Scaffold Comparison

To guide synthetic planning, the following table summarizes the comparative advantages of transitioning from a standard piperazine to the bridged bicyclic system based on empirical data from kinase inhibitor optimization[4].

Scaffold FeatureN-Methylpiperazine6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Conformational State Highly flexible (Chair interconversion)Rigidified (Bridged bicyclic)
N-Demethylation Liability High (Exposed N-methyl group)Low (Sterically shielded N-methyl)
Typical MLM t1/2​ <15.0 min 20.9−33.1 min
Aqueous Solubility ExcellentExcellent (as dihydrochloride salt)
Primary Application General solvent-exposed solubilizing groupPocket-directed vector / PK optimization

Synthetic Methodologies & Self-Validating Protocols

When utilizing 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride, the presence of the two hydrochloride equivalents dictates the synthetic approach. The protocols below are engineered to ensure self-validation and high-yielding C-N bond formation.

SNArWorkflow Step1 Salt Neutralization (≥3 eq. DIPEA) Step2 Nucleophilic Attack (Polar Aprotic Solvent) Step1->Step2 Reason1 Liberates free base from dihydrochloride Step1->Reason1 Step3 Meisenheimer Complex (In-Process LC-MS) Step2->Step3 Reason2 Stabilizes charged TS; Accelerates reaction Step2->Reason2 Step4 Chloride Elimination (Product Isolation) Step3->Step4

Fig 2. Causality and validation checkpoints in the SNAr functionalization workflow.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Core Functionalization

Objective: Couple the bicyclic diamine to an electron-deficient heteroaryl halide.

  • Causality Check: Why use a massive excess of base? The building block is a dihydrochloride salt. Exactly 2.0 equivalents of base are consumed merely to liberate the nucleophilic free amine. An additional 1.0–1.5 equivalents are required to act as the acid scavenger for the HCl generated during the SNAr coupling. Failing to account for this stoichiometry will stall the reaction at 0% conversion.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vial with the electrophilic heteroaryl chloride (1.0 eq) and 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (1.2 eq).

  • Solvent & Base Addition: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at room temperature. Observation: The suspension will typically clear as the free base is liberated and dissolves.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): At t=2 hours, sample the reaction for LC-MS analysis. You must observe the complete disappearance of the starting electrophile. If the Meisenheimer intermediate is observed without elimination, increase the temperature by 10 °C.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl (3x) to remove the DMF/DMSO and DIPEA salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling for Unactivated Aryl Halides

Objective: Achieve C-N bond formation when the aryl halide lacks the electron-withdrawing groups necessary for SNAr.

  • Causality Check: Palladium catalysts are highly sensitive to acidic protons, which can rapidly quench the active Pd(0) species. Because we are using a dihydrochloride salt, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) must be used in significant excess (4.0 eq) to neutralize the salt before the catalytic cycle begins. Furthermore, RuPhos is selected as the ligand because its steric bulk prevents the formation of inactive bis(amine)palladium complexes—a common failure mode when coupling secondary diamines.

Step-by-Step Methodology:

  • Reagent Charging: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl bromide (1.0 eq), 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (1.2 eq), Pd2​(dba)3​ (0.05 eq), RuPhos (0.10 eq), and NaOtBu (4.0 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene or 1,4-Dioxane to achieve a 0.1 M concentration.

  • Reaction Execution: Seal the vial and heat to 95 °C for 12 hours.

  • Self-Validation: The reaction mixture should transition from a dark red/purple (active Pd) to a cloudy brown suspension as NaBr precipitates. Confirm product formation via TLC (visualized with Ninhydrin stain, as the product contains a basic aliphatic amine).

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with Ethyl Acetate, concentrate the filtrate, and purify via reverse-phase preparative HPLC.

References

  • 6-Methyl-3,6-diazabicyclo[3.1.
  • 6-Methyl-3,6-diazabicyclo[3.1.
  • CAS 869494-16-6: tert-Butyl 3,6-diazabicyclo[3.1.
  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)
  • Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.

Sources

Application

protocol for handling 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride in vitro

Application Note: In Vitro Protocols for the Integration and Evaluation of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Lead Optimization Introduction & Mechanistic Rationale In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Protocols for the Integration and Evaluation of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Lead Optimization

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as maximizing its target affinity. The piperazine ring is a ubiquitous structural motif; however, its high conformational flexibility and lipophilicity can lead to suboptimal pharmacokinetic properties.

To overcome these liabilities, 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (CAS: 2231676-00-7) has emerged as a highly effective, conformationally restricted piperazine bioisostere[1].

The Causality of Bioisosteric Replacement: Introducing a one-carbon bridge across the piperazine ring forces the molecule into a low-energy, envelope-style conformation[2]. This structural rigidification serves two primary mechanistic functions:

  • Lipophilicity Reduction: The bridged architecture significantly reduces the total solvent-exposed non-polar surface area. Substituting an unbridged N-methyl piperazine with this bicyclic system effectively lowers the distribution coefficient (LogD\textsubscript{7.4}) by up to -0.49 units[2].

  • Metabolic Shielding: The steric bulk of the bicyclic framework shields the tertiary amine from rapid N-demethylation by cytochrome P450 (CYP) enzymes, thereby extending in vitro microsomal half-life (t\textsubscript{1/2})[3].

Cautionary Insight: While this substitution improves metabolic stability, researchers must account for basicity (pKa) shifts. The bridged system is highly basic and carries a positive charge at physiological pH, which can induce electrostatic repulsion if the target binding pocket lacks a complementary electronegative residue[4].

G N1 6-Methyl-3,6-diazabicyclo[3.1.1]heptane N2 Conformational Restriction (Envelope-style) N1->N2 N3 Steric Shielding of N-Methyl Group N1->N3 N4 Reduced Non-Polar Surface Area N2->N4 N5 Decreased CYP450 N-demethylation N3->N5 N6 Lower Lipophilicity (ΔLogD ≈ -0.49) N4->N6 N7 Extended Microsomal Half-Life (t1/2) N5->N7

Figure 1: Mechanistic pathways by which the bicyclic bridge improves physicochemical properties.

Physicochemical Profile & Handling

Handling the dihydrochloride salt requires specific neutralization steps before in vitro coupling assays. The salt form is hygroscopic but highly stable, preventing the atmospheric oxidation common in free-base aliphatic amines.

Table 1: Key Physicochemical Parameters

PropertyValueCausality / Implication
Molecular Formula C\textsubscript{6}H\textsubscript{14}Cl\textsubscript{2}N\textsubscript{2}[1]Dihydrochloride salt ensures solid-state stability.
Molecular Weight 185.09 g/mol [1]Low MW allows integration without violating Lipinski's Rules.
Conformation Cis-fused, 118° dihedral[5]Locks the ring, reducing solvent-accessible surface area.
Purity Requirement ≥97% (HPLC)[1]Prevents uncharacterized di-alkylation during synthesis.

Synthetic Integration: In Vitro Coupling Protocol

To evaluate this bioisostere, it must first be coupled to your target scaffold (e.g., via Nucleophilic Aromatic Substitution[S\textsubscript{N}Ar] or Buchwald-Hartwig amination).

Step-by-Step S\textsubscript{N}Ar Workflow:

  • Preparation: Suspend 1.0 eq of the electrophilic scaffold (e.g., a heteroaryl chloride) in anhydrous N,N-Dimethylformamide (DMF) at 0.1 M concentration.

  • Amine Addition: Add 1.2 eq of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride[1].

  • Neutralization (Critical Step): Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The dihydrochloride salt provides storage stability, but the secondary amine must be deprotonated to act as a nucleophile. Three and a half equivalents are required: two to neutralize the HCl salts, one to act as an acid scavenger for the HCl generated during the S\textsubscript{N}Ar reaction, and a slight excess to drive the equilibrium.

  • Thermal Activation: Heat the reaction to 80°C for 4–12 hours. Monitor via LC-MS.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

G A Lead Scaffold (Heteroaryl Halide) C SNAr Coupling (80°C, DMF) A->C B Bicyclic Amine Salt + 3.5 eq DIPEA B->C In situ free-basing D ADME Validation (MLM & LogD) C->D Purified Candidate

Figure 2: Workflow for integrating 6-methyl-3,6-diazabicyclo[3.1.1]heptane into lead optimization.

In Vitro Pharmacokinetic Validation Protocols

Once the compound is synthesized, its improved ADME profile must be empirically validated against the unbridged parent compound. Every protocol below is designed as a self-validating system .

Protocol A: Microsomal Stability Assay (MLM/HLM)

This assay tests the hypothesis that the bicyclic bridge prevents rapid N-demethylation[3].

  • Matrix Preparation: Thaw Mouse Liver Microsomes (MLM) or Human Liver Microsomes (HLM) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (final concentration: 1 µM, keeping organic solvent <0.5% v/v to prevent CYP denaturation).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures the lipid membrane of the microsomes reaches physiological temperature, optimizing enzyme kinetics before the reaction begins.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes are obligate require NADPH as an electron donor. Without it, metabolic turnover will not occur, isolating CYP-mediated degradation from chemical instability.

  • Time-Course Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates microsomal proteins and halts all enzymatic activity, locking in the exact concentration of the compound at that specific second.

  • Self-Validation Check: Run Testosterone (high clearance) and Warfarin (low clearance) in parallel wells. System Rule: If Testosterone is not >80% depleted by 45 minutes, the microsomal batch has lost CYP activity, and the assay data must be discarded.

Protocol B: LogD\textsubscript{7.4} Determination (HPLC Method)

This protocol quantifies the reduction in lipophilicity[2].

  • Buffer Preparation: Prepare a 50 mM ammonium acetate buffer, adjusted to exactly pH 7.4.

  • Standard Curve: Inject a calibration mixture of 6 reference drugs with known LogD\textsubscript{7.4} values (ranging from Hydrocortisone to Amiodarone) into a C18 reverse-phase HPLC column.

  • Test Injection: Inject the 6-methyl-3,6-diazabicyclo[3.1.1]heptane-containing compound.

  • Self-Validation Check: The standard curve must yield a linear regression of R2>0.99 for retention time vs. known LogD values. Interpolate the target compound's LogD from this curve.

Data Interpretation & Expected Outcomes

When comparing the unbridged N-methyl piperazine lead to the 6-methyl-3,6-diazabicyclo[3.1.1]heptane analog, expect the following shifts based on literature precedence[2][3]:

Table 2: Expected ADME Shifts Post-Integration

ParameterUnbridged Piperazine LeadBicyclic Bridged AnalogInterpretation
LogD\textsubscript{7.4} Baseline (e.g., 3.50)~3.01 (Δ -0.49)Decreased lipophilicity improves aqueous solubility.
MLM t\textsubscript{1/2} Short (e.g., 8.0 min)Extended (e.g., >20.0 min)Steric shielding prevents rapid N-demethylation.
Cellular Potency Target-dependentVariableMay decrease if basicity/positive charge causes electrostatic repulsion in the binding pocket.

Sources

Method

Advanced Linker Engineering: Incorporating 6-Methyl-3,6-diazabicyclo[3.1.1]heptane into Targeted Protein Degraders

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide Executive Summary & Mechanistic Rationale In...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of targeted protein degradation (TPD), the design of the linker connecting the target protein ligand (warhead) to the E3 ligase ligand is as critical as the ligands themselves. Historically, flexible polyethylene glycol (PEG) chains or simple saturated heterocycles like N-methylpiperazine have been the default choices. However, these traditional linkers frequently suffer from high conformational flexibility—leading to significant entropic penalties during ternary complex formation—and metabolic liabilities, such as rapid cytochrome P450-mediated N-dealkylation.

To overcome these bottlenecks, modern PROTAC (Proteolysis Targeting Chimera) engineering has shifted toward rigid bioisosteres. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane has emerged as a premier conformationally restricted bioisostere for piperazine and diazepane [1].

The Causality Behind the Chemistry

Choosing a[3.1.1] bridged bicyclic diamine is not merely a structural substitution; it is a thermodynamic and pharmacokinetic strategic decision:

  • Thermodynamic Pre-organization: The bridged architecture geometrically constrains the topological relationship between the two nitrogen atoms [1]. By locking the N-N distance to approximately 2.6 Å and restricting the exit vectors, the linker pre-organizes the PROTAC. This reduces the degrees of freedom, minimizing the entropic penalty ( ΔS ) upon the formation of the highly ordered Target-PROTAC-E3 ternary complex [2].

  • Metabolic Shielding: The methylene bridge sterically shields the N-methyl group. This steric bulk hinders the approach of metabolic enzymes, significantly reducing the rate of oxidative N-dealkylation and extending the mouse liver microsome (MLM) half-life compared to standard piperazines [3].

Pathway POI Target Protein (Warhead Binding) Ternary Ternary Complex (High Cooperativity) POI->Ternary Target Engagement PROTAC Rigid PROTAC (Bridged Linker) PROTAC->Ternary Pre-organized Bridging E3 E3 Ligase (CRBN/VHL) E3->Ternary Ligase Recruitment Ub Polyubiquitination (K48-linked) Ternary->Ub Ubiquitin Transfer Degradation 26S Proteasome Degradation Ub->Degradation Proteasomal Recognition

Mechanistic pathway of PROTAC-mediated degradation via rigidified ternary complex formation.

Quantitative Data: Piperazine vs. Bridged Bioisostere

To illustrate the impact of incorporating 6-methyl-3,6-diazabicyclo[3.1.1]heptane, the following table summarizes the comparative physicochemical and biological properties when substituting a standard N-methylpiperazine linker in a model PROTAC system.

Property / ParameterN-Methylpiperazine Linker6-Methyl-3,6-diazabicyclo[3.1.1]heptaneImpact on PROTAC Profile
Conformational Flexibility High (Multiple chair/boat states)Low (Rigid bridged system)Enhances target selectivity [1].
N-N Spatial Distance ~2.8 Å~2.6 Å (Constrained)Alters exit vectors for E3 recruitment [2].
Metabolic Stability (MLM t1/2​ ) ~15.1 minutes>33.0 minutesIncreases in vivo exposure and efficacy [3].
Ternary Complex Cooperativity ( α ) Baseline (~1.0 - 2.0)Enhanced (>5.0)Drives degradation at lower concentrations.
Entropic Penalty upon Binding HighLowImproves overall binding affinity ( Kd​ ).

Synthetic Integration & Protocols

The synthesis of a PROTAC utilizing this bridged diamine requires careful handling of steric hindrance during coupling steps. The following protocol outlines a self-validating workflow for conjugating the linker to a heteroaryl halide warhead, followed by attachment to an E3 ligase ligand.

Workflow S1 1. Warhead Activation (Electrophile Gen) S2 2. Linker Coupling (SNAr Reaction) S1->S2 Add Bridged Diamine S3 3. Intermediate QC (LC-MS >95% Purity) S2->S3 Isolate & Purify S4 4. E3 Ligand Conjugation (Amide Coupling) S3->S4 Proceed if Validated S5 5. Final Validation (Prep-HPLC & NMR) S4->S5 Conjugate E3 Ligand

Step-by-step synthetic workflow for integrating bridged bicyclic linkers into PROTACs.

Protocol 1: Linker-Warhead Conjugation via SN​Ar

Causality: Nucleophilic Aromatic Substitution ( SN​Ar ) is preferred over Buchwald-Hartwig amination when the warhead possesses an activated halide (e.g., ortho/para to a nitrogen in a heterocycle). This avoids transition metal (Pd) contamination, which can cause false positives in downstream cellular assays by inducing non-specific cytotoxicity.

Materials:

  • Activated Warhead (e.g., 2-chloro-pyrimidine derivative)

  • 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, dissolve 1.0 equivalent of the activated warhead in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add 4.0 equivalents of DIPEA. Reasoning: Excess base is required to neutralize the dihydrochloride salt of the bridged diamine and to drive the nucleophilic attack.

  • Linker Addition: Add 1.2 equivalents of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride.

  • Reaction: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere. The steric bulk of the [3.1.1] system requires elevated temperatures to overcome the activation energy barrier compared to standard piperazines.

  • Self-Validating QC Check: Sample 5 μ L of the reaction mixture, dilute in 100 μ L MeOH, and analyze via LC-MS. Do not proceed unless the starting material peak area is <5% at 254 nm and the desired [M+H]+ mass is dominant. If unreacted warhead remains, add an additional 0.5 eq of diamine and heat for 4 more hours.

  • Purification: Crash the product out by adding ice-cold water, filter, and purify via reverse-phase flash chromatography (C18, MeCN/H2O with 0.1% TFA).

Protocol 2: E3 Ligand Conjugation

Causality: Assuming the warhead-linker construct now has a functional handle (e.g., a carboxylic acid on the warhead side, or utilizing a bifunctional linker strategy), amide coupling is utilized to attach the CRBN or VHL ligand.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid-bearing intermediate (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Conjugation: Add the amine-bearing E3 ligand (e.g., lenalidomide derivative or VHL ligand amine) (1.1 eq). Stir for 4 hours.

  • Self-Validating QC Check: Confirm complete consumption of the active ester via LC-MS. The presence of the [M+H]+ of the final PROTAC validates the conjugation.

  • Final Isolation: Purify via preparative HPLC. Lyophilize to obtain the PROTAC as a solid powder.

Biological Evaluation & Validation

To prove that the rigidified 6-methyl-3,6-diazabicyclo[3.1.1]heptane linker successfully enhances degrader function, researchers must evaluate both ternary complex formation and ultimate protein degradation [2].

Protocol 3: NanoBRET Ternary Complex Assay

Causality: Western blotting only demonstrates the endpoint (degradation). NanoBRET is essential to prove that the rigid linker actually improves the kinetics and thermodynamics of the POI-PROTAC-E3 ternary complex inside live cells.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc-tagged Target Protein (POI) and HaloTag-fused E3 ligase (e.g., Halo-CRBN).

  • Plating: Plate cells in a 384-well white plate at 1×104 cells/well. Incubate for 24 hours.

  • Tracer Addition: Add the HaloTag NanoBRET ligand (fluorophore) to the cells and incubate for 2 hours.

  • PROTAC Treatment: Treat cells with a titration series of the synthesized PROTAC (1 pM to 10 μ M).

  • Self-Validating Control: Crucial Step. Always include a PROTAC negative control (e.g., an epimer of the E3 ligand, such as the cis-hydroxyproline variant for VHL or N-methylated glutarimide for CRBN). This ensures the BRET signal is strictly dependent on functional E3 recruitment, ruling out non-specific protein aggregation.

  • Readout: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio. A leftward shift in the bell-shaped curve compared to the flexible piperazine analog validates the thermodynamic superiority of the bridged linker.

References

  • Blumberg Institute. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • ACS Publications. "Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations." Journal of Medicinal Chemistry, 2024.
  • ACS Publications. "Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors." ACS Medicinal Chemistry Letters, 2025.
Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride

Executive Summary & Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties often requires moving away from traditional flat, unbridged heterocycles. 6-Methyl-3,6-diazabicyclo[3.1.1]h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties often requires moving away from traditional flat, unbridged heterocycles. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is a conformationally restricted, one-carbon bridged piperazine analogue that has emerged as a privileged scaffold. It is heavily utilized to optimize kinase inhibitors (e.g., NUAK1, Polθ, DNA-PK) and serves as a core pharmacophore for neuronal nicotinic acetylcholine receptor (nAChR) ligands, specifically α4β2 partial agonists [2, 3].

Bridging the piperazine ring locks it into a low-energy envelope conformation, reducing the total solvent-exposed polar surface area. Counterintuitively, the net addition of a carbon atom to form this bridge significantly lowers the lipophilicity ( ΔlogD7.4​≈−0.49 ) compared to unbridged N-methylpiperazines [1]. This structural modification extends microsomal half-life ( t1/2​ ) by sterically hindering N-dealkylation and enhances blood-brain barrier (BBB) penetrance, making it highly valuable for CNS-targeted drug development [1, 2].

Because this scaffold is typically supplied as a dihydrochloride salt (MW: 185.09 g/mol ) [4], it exhibits excellent aqueous solubility but presents specific formulation challenges. This application note details the causality-driven protocols for formulating and dosing this compound in preclinical in vivo models to establish baseline PK, pharmacodynamic (PD), and toxicity parameters.

Physicochemical Properties & Impact

Understanding the physicochemical baseline of the scaffold is critical before designing in vivo dosing regimens. The table below summarizes the impact of substituting a standard N-methylpiperazine with the 6-methyl-3,6-diazabicyclo[3.1.1]heptane motif.

Table 1: Comparative Physicochemical and PK Impact

ParameterN-Methylpiperazine (Unbridged)6-Methyl-3,6-diazabicyclo[3.1.1]heptaneCausality / Impact
Lipophilicity ( ΔlogD7.4​ ) Baseline (0.00)-0.49Conformational restriction reduces solvent-exposed polar surface area [1].
Basicity ( pKa​ ) ~9.0~8.8 - 9.2Comparable basicity, but steric shielding of the nitrogen lone pair alters target binding kinetics.
Metabolic Stability (MLM t1/2​ ) ~15 min>30 minSteric hindrance around the bridged nitrogens protects against rapid CYP-mediated N-dealkylation [2].
CNS Penetrance ( Kp,uu​ ) ModerateHighLower lipophilicity combined with a rigid, compact 3D structure enhances passive BBB diffusion [1].

Formulation Strategies: The Dihydrochloride Challenge

The most common failure point in early in vivo profiling of diamine scaffolds is improper handling of the salt form. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride releases two moles of HCl per mole of compound upon dissolution. If dissolved in unbuffered sterile water or standard 0.9% saline at a 10 mM concentration, the resulting solution will drop to a pH of < 3.0.

Causality of Failure: Administering a highly acidic solution intravenously (IV) causes immediate hemolysis, protein precipitation, and phlebitis. Intraperitoneal (IP) administration of acidic vehicles induces localized peritonitis, altering absorption kinetics and confounding toxicity data. Therefore, mandatory buffering is required.

Protocol 1: Preparation of In Vivo Dosing Solutions

Objective: To formulate a physiologically tolerable, sterile solution for IV, IP, or PO administration.

  • Mass Correction (Critical Step): Calculate the required mass based on the active free-base moiety.

    • Formula: Dose Mass = Target Free-Base Dose × (MW Dihydrochloride / MW Free Base)

    • Calculation: Target Dose × (185.09 / 112.17) = Target Dose × 1.65 correction factor .

  • Initial Dissolution: Weigh the corrected mass of the dihydrochloride salt into a sterile glass vial. Add 80% of the final target volume using sterile ultra-pure water. Vortex for 30 seconds until fully dissolved.

  • pH Adjustment: Measure the pH using a micro-probe. Titrate dropwise with 0.1 N NaOH, or dilute using a 100 mM Phosphate Buffer (pH 7.4), until the solution reaches a physiological pH of 6.5–7.4.

  • Volume Adjustment & Sterilization: QS (quantum satis) to the final volume with sterile saline. Filter the solution through a 0.22 µm PES or PTFE syringe filter into an endotoxin-free vial.

In Vivo Pharmacokinetic (PK) Profiling

To validate the scaffold's utility for CNS indications or systemic target engagement, a robust PK profiling protocol must be executed. The following protocol is designed for cassette dosing or single-agent profiling in a rodent model.

Protocol 2: Rodent PK and Brain Penetrance Profiling

Objective: To determine systemic clearance ( CL ), volume of distribution ( Vd​ ), oral bioavailability ( F% ), and unbound brain partition coefficient ( Kp,uu​ ).

  • Animal Preparation: Fast adult male C57BL/6 mice (20-25g) for 4 hours prior to oral (PO) dosing to ensure consistent gastric emptying and absorption. IV cohorts may remain fed.

  • Administration:

    • IV Cohort: Administer 1–5 mg/kg via the lateral tail vein (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10–30 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Biosampling (Plasma): Collect blood (20 µL) via the saphenous vein or submandibular bleed at T= 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2​ EDTA tubes to prevent coagulation. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Biosampling (Brain Tissue): At T= 1h and T= 4h, euthanize a subset of animals. Crucial Step: Perfuse the animals transcardially with ice-cold saline for 2 minutes. Causality: Perfusion removes intravascular blood from the cerebral capillaries; failing to do so will artificially inflate the brain concentration data due to blood contamination. Harvest the brain, weigh it, and homogenize in 3 volumes (w/v) of 50% aqueous methanol.

  • Bioanalysis: Precipitate plasma and brain homogenate proteins by adding 3 volumes of cold acetonitrile containing a deuterated internal standard. Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS using a HILIC or C18 column optimized for polar basic amines.

Experimental Workflow Visualization

The following diagram maps the logical progression of the in vivo profiling pipeline, ensuring quality control gates are met before advancing to bioanalysis.

G A 1. Formulation (Dihydrochloride Salt) Buffer to pH 6.5-7.4 B 2. In Vivo Dosing IV (1-5 mg/kg) PO (10-30 mg/kg) A->B Quality Control (Osmolality/pH) C 3. Biosampling Plasma (0.25-24h) Brain Tissue (CNS Penetrance) B->C Timed Cohorts D 4. Bioanalysis Protein Precipitation LC-MS/MS Quantification C->D Sample Prep E 5. PK Parameter Calculation (CL, Vd, t1/2, F%, Kp,uu) D->E Data Modeling

Figure 1: Workflow for the in vivo pharmacokinetic profiling of 6-methyl-3,6-diazabicyclo[3.1.1]heptane.

References

  • Title: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Method

Application Notes and Protocols for Cross-Coupling Reactions with 6-methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Cross-Coupling Catalysis The development of robust and versatile catalytic syst...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Cross-Coupling Catalysis

The development of robust and versatile catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the nature of the ligands that coordinate to the palladium center, influencing catalyst stability, activity, and selectivity.

This guide is intended to provide a comprehensive overview and detailed protocols for the application of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride in such reactions. This bicyclic diamine, with its constrained framework and stereoelectronic properties, presents an intriguing scaffold for potential ligand development. However, a thorough review of the current scientific literature indicates that while the synthesis and biological applications of 6-methyl-3,6-diazabicyclo[3.1.1]heptane and related structures are documented, particularly in the context of medicinal chemistry as receptor ligands, its specific application as a ligand in palladium-catalyzed cross-coupling reactions is not yet established in published literature.

Therefore, this document will serve a dual purpose. Firstly, it will provide a detailed exploration of the fundamental principles and established protocols for key cross-coupling reactions, drawing upon authoritative sources for established ligand systems. This will offer a solid foundation for any researcher in the field. Secondly, it will present a series of hypothetical and exploratory protocols for the use of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride as a novel ligand. These protocols are designed to be a starting point for research and development, providing a structured approach to investigating the potential of this compound in catalysis. It is crucial for the user to understand that these latter protocols are theoretical and will require rigorous experimental validation and optimization.

Part 1: Foundational Cross-Coupling Methodologies

Before exploring the potential of a novel ligand, it is essential to have a firm grasp of the well-established cross-coupling reactions. Below are overviews and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which represent the primary avenues for C-C and C-N bond formation.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.[1]

Core Mechanism: The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Diagram 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (Base Assisted) R1-Pd(II)L2-X->Transmetalation R²-B(OR)₂ R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Buchwald-Hartwig Amination: Crafting C–N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[3] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[4]

Core Mechanism: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[3]

Diagram 2: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination & Deprotonation (Base) Ar-Pd(II)L2-X->Amine_Coordination HNR¹R² Ar-Pd(II)L2-NR1R2 Ar-Pd(II)L₂(NR¹R²) Amine_Coordination->Ar-Pd(II)L2-NR1R2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR1R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR¹R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira Coupling: Assembling C(sp²)–C(sp) Bonds

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It is typically co-catalyzed by palladium and copper complexes and is conducted in the presence of an amine base.[6] This reaction is a premier method for the synthesis of enynes and arylalkynes.

Core Mechanism: The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium(II) complex undergoes reductive elimination to afford the final product and regenerate the Pd(0) catalyst.[7] Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts.[5]

Diagram 3: Interconnected Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Reductive_Elimination Reductive Elimination R1-Pd(II)L2-X->Reductive_Elimination Transmetalation Reductive_Elimination->Pd(0)L2 Product R¹-C≡C-R² Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination & Deprotonation (Base) Cu(I)X->Alkyne_Coordination H-C≡C-R² Cu(I)-C≡C-R2 Cu(I)-C≡C-R² Alkyne_Coordination->Cu(I)-C≡C-R2 Cu(I)-C≡C-R2->R1-Pd(II)L2-X

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Part 2: Exploratory Protocols for 6-methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Cross-Coupling Reactions

The following section outlines hypothetical protocols for investigating the utility of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride as a novel ligand in palladium-catalyzed cross-coupling reactions. It is presumed that the dihydrochloride salt would be neutralized in situ or pre-treated with a base to generate the free diamine, which can then act as a bidentate ligand for the palladium catalyst.

General Considerations for Ligand Application
  • Ligand-to-Metal Ratio: A common starting point for bidentate ligands is a 1:1 to 1.2:1 ligand-to-palladium ratio.

  • Palladium Precursor: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(CH₃CN)₂. The choice of precursor can influence the ease of formation of the active Pd(0) species.

  • Base: The choice of base is critical and depends on the specific coupling reaction. For Suzuki-Miyaura, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common. For Buchwald-Hartwig, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required. For Sonogashira, an amine base like triethylamine or diisopropylamine is typically used.

  • Solvent: Anhydrous, deoxygenated solvents are crucial for most cross-coupling reactions to prevent catalyst deactivation. Common choices include toluene, dioxane, THF, and DMF.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the efficiency of the catalyst system.

Diagram 4: Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow cluster_prep Reaction Setup Reactants Aryl Halide (1 equiv) Coupling Partner (1.2-1.5 equiv) Reaction_Vessel Inert Atmosphere Reaction Vessel (e.g., Schlenk tube) Reactants->Reaction_Vessel Catalyst_System Pd Precursor (1-5 mol%) 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (1-6 mol%) Base (2-3 equiv) Catalyst_System->Reaction_Vessel Solvent Anhydrous, Degassed Solvent Solvent->Reaction_Vessel Reaction_Execution Stirring at Defined Temperature (e.g., 80-110 °C) Reaction_Vessel->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization of Product (NMR, MS) Purification->Analysis

Caption: A general workflow for screening a new ligand in cross-coupling reactions.

Exploratory Protocol for Suzuki-Miyaura Coupling

Objective: To evaluate the efficacy of 6-methyl-3,6-diazabicyclo[3.1.1]heptane as a ligand for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (0.024 mmol, 2.4 mol%), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the aryl bromide (1.0 mmol) and arylboronic acid (1.2 mmol).

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and water (0.4 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Suggested Screening Parameters for Suzuki-Miyaura Coupling

ParameterVariation 1Variation 2Variation 3
Palladium Precursor Pd(OAc)₂Pd₂(dba)₃PdCl₂(CH₃CN)₂
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂O
Temperature 80 °C100 °C120 °C
Exploratory Protocol for Buchwald-Hartwig Amination

Objective: To assess the performance of 6-methyl-3,6-diazabicyclo[3.1.1]heptane as a ligand in the palladium-catalyzed amination of an aryl chloride with a secondary amine.

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a vial equipped with a stir bar.

  • Add the aryl chloride (1.0 mmol).

  • Add anhydrous, degassed toluene (2 mL).

  • Add the secondary amine (1.2 mmol).

  • Seal the vial and stir at 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Suggested Screening Parameters for Buchwald-Hartwig Amination

ParameterVariation 1Variation 2Variation 3
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂[Pd(cinnamyl)Cl]₂
Base NaOtBuLHMDSK₃PO₄
Solvent TolueneDioxanet-BuOH
Temperature 80 °C100 °C110 °C

Conclusion and Future Outlook

The field of cross-coupling catalysis is continually evolving, with the development of new ligands playing a pivotal role in expanding the scope and efficiency of these reactions. While 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is not yet a documented ligand for such transformations, its rigid bicyclic structure and the presence of two nitrogen donor atoms make it a candidate worthy of investigation. The exploratory protocols provided herein offer a structured starting point for researchers to systematically evaluate its potential. Successful application would require careful optimization of reaction parameters, and a thorough investigation into the substrate scope and limitations of this potential new catalyst system. The journey from a novel ligand concept to a robust synthetic method is challenging but holds the promise of uncovering new and valuable tools for chemical synthesis.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application

Application Note: Formulation Techniques for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride in Preclinical Drug Development

Target Audience: Preclinical Formulation Scientists, Medicinal Chemists, and In Vivo Pharmacologists. Executive Summary & Strategic Rationale In contemporary drug discovery, 6-methyl-3,6-diazabicyclo[3.1.1]heptane has em...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Formulation Scientists, Medicinal Chemists, and In Vivo Pharmacologists.

Executive Summary & Strategic Rationale

In contemporary drug discovery, 6-methyl-3,6-diazabicyclo[3.1.1]heptane has emerged as a privileged, conformationally restricted bioisostere for piperazine[1]. The integration of this bridged bicyclic diamine into drug scaffolds has been empirically shown to extend mouse liver microsome (MLM) half-lives by reducing overall lipophilicity and eliminating metabolic hotspots[2].

However, this structural advantage introduces distinct formulation challenges. The scaffold is highly basic; consequently, it is predominantly protonated at physiological pH, which can lead to electrostatic repulsion at certain target binding sites and impact cellular permeability[3]. To maximize aqueous solubility and ensure solid-state stability, the building block is typically synthesized and supplied as a dihydrochloride (2HCl) salt . While the 2HCl salt guarantees rapid dissolution, it acts as a strong acid in solution, driving the pH down significantly. This application note provides self-validating, step-by-step protocols to navigate these physicochemical hurdles during in vitro and in vivo evaluations.

Physicochemical Profiling & Formulation Implications

Successful formulation requires anticipating how the API's intrinsic properties will interact with biological vehicles. Table 1 summarizes the critical physicochemical parameters of the 2HCl salt and their direct causality on formulation decisions.

Table 1: Physicochemical Properties & Formulation Impacts

PropertyValueFormulation Impact & Causality
Molecular Weight 185.09 g/mol (2HCl Salt)112.17 g/mol (Free Base)[1]Correction Factor: Molar and dosing calculations must account for a 1.65x multiplier to ensure accurate active moiety dosing.
Aqueous Solubility >50 mg/mL (as 2HCl salt)pH Shift: Rapid dissolution in unbuffered water releases two equivalents of HCl, dropping the solution pH to < 3.0. Requires robust buffering to prevent biological toxicity.
pKa (Estimated) ~9.5 (tertiary amine)~6.5 (secondary amine)Precipitation Risk: Neutralizing to pH 7.4 converts a fraction of the compound to its free base[3]. If the parent drug conjugate is lipophilic, this risks micro-precipitation.
Physical State Crystalline SolidHandling: Prone to static charge and hygroscopicity. Requires wetting agents (e.g., Tween-80) for uniform suspension in oral formulations.

Experimental Protocols

Protocol A: Preparation of In Vitro Assay Solutions (Biochemical & Cellular)

Objective: To generate a stable, pH-neutral stock solution that prevents artifactual cytotoxicity or target protein denaturation. Causality: Direct dilution of the 2HCl salt into weak buffers (e.g., 10 mM PBS or standard DMEM) overwhelms their buffering capacity. The resulting acidic shock will cause immediate cell death. We utilize a highly buffered intermediate step to neutralize the acid before final dilution.

Step-by-Step Methodology:

  • Stock Generation: Weigh the required mass of the 2HCl salt. Calculate molarity using the salt mass (185.09 g/mol ). Dissolve in anhydrous DMSO to a concentration of 10 mM to 50 mM.

    • Expert Insight: DMSO is preferred over water for primary stocks stored at -20°C to prevent hydrolytic degradation of any attached pharmacophores over time.

  • Intermediate Buffering: Prepare a 1:10 intermediate dilution of the DMSO stock into 50 mM HEPES buffer (pH 7.4) . Do not use PBS.

  • pH Verification: Spot-check the intermediate solution on pH indicator paper. It must read between 7.2 and 7.4. If the solution remains acidic, titrate carefully with 0.1 N NaOH in 1 µL increments.

  • Final Dilution: Dilute the neutralized intermediate solution into the final assay media. Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: In Vivo Pharmacokinetic (PK) Formulation (IV and PO)

Objective: To formulate a vehicle suitable for Intravenous (IV) injection (clear solution) and Per Os (PO) gavage (uniform suspension) in rodent models. Causality: For IV administration, the formulation must be a perfectly clear solution to prevent pulmonary embolism. Because neutralizing the 2HCl salt to blood pH (7.4) generates the less-soluble free base[3], a co-solvent system (PEG400) is employed to keep the hydrophobic regions solvated, preventing precipitation in the bloodstream.

IV Formulation (Solution: 5% DMSO / 10% PEG400 / 85% Saline)

  • Weigh the API and dissolve completely in 5% (total volume) DMSO. Vortex until optically clear.

  • Add 10% (total volume) PEG400. Vortex thoroughly for 2 minutes.

    • Expert Insight: PEG400 acts as a co-solvent and surfactant, encasing the free-base fraction generated during the subsequent neutralization step.

  • Slowly add 85% (total volume) of 0.9% physiological saline while continuously stirring.

  • Critical Step: Measure the pH. Carefully titrate with 0.1 N NaOH to achieve a pH of 6.5–7.0 . Do not exceed pH 7.4; excessive basification will force complete free-basing and inevitable precipitation of the API.

  • Filter through a 0.22 µm PTFE syringe filter to ensure sterility and remove any sub-visible micro-precipitates prior to injection.

PO Formulation (Suspension: 0.5% Methylcellulose / 0.1% Tween-80)

  • Weigh the API powder into a glass mortar.

  • Add a few drops of 0.1% Tween-80 in water to wet the powder.

    • Expert Insight: The 2HCl powder can be statically charged. Tween-80 reduces surface tension, allowing uniform wetting and preventing the powder from floating.

  • Triturate the wetted powder with a pestle for 3 minutes to break up macroscopic aggregates.

  • Gradually add 0.5% Methylcellulose (in DI water) while continuously mixing until the final target volume is reached.

  • Sonicate the mixture in a water bath for 10 minutes to ensure a homogenous, fine suspension suitable for oral gavage.

Formulation Workflow Visualization

The following decision matrix outlines the logical progression for formulating 6-methyl-3,6-diazabicyclo[3.1.1]heptane 2HCl based on the intended preclinical application.

FormulationLogic API 6-Methyl-3,6-diazabicyclo[3.1.1]heptane 2HCl (Highly Water Soluble, Acidic in Solution) Decision Target Assay Type? API->Decision InVitro In Vitro (Biochemical/Cellular) Decision->InVitro InVivo In Vivo (Rodent PK/PD) Decision->InVivo Stock Prepare 10-50 mM Stock in Anhydrous DMSO InVitro->Stock IV Intravenous (IV) Route InVivo->IV PO Oral (PO) Route InVivo->PO Buffer Dilute in 50 mM HEPES (pH 7.4) Monitor for pH shift Stock->Buffer Max 1% Final DMSO IV_Form Solution Formulation: 5% DMSO / 10% PEG400 / 85% Saline Titrate with 0.1N NaOH to pH 6.5-7.0 IV->IV_Form Requires complete dissolution PO_Form Suspension Formulation: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in DI Water PO->PO_Form Suspension acceptable

Figure 1: Formulation decision matrix for 6-methyl-3,6-diazabicyclo[3.1.1]heptane 2HCl workflows.

References

  • 6-Methyl-3,6-diazabicyclo[3.1.1]heptane - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors Source: ACS Medicinal Chemistry Letters (January 2025) URL:[Link]

  • Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor for the Treatment of HR-Deficient Tumors Source: Journal of Medicinal Chemistry - ACS Publications (January 2026) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 6-methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride

Welcome to the dedicated technical support resource for 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the aqueous solubility of this bicyclic diamine. Here, we provide in-depth, evidence-based solutions and practical experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride, and why is its aqueous solubility a key consideration?

6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is a bicyclic organic compound containing two nitrogen atoms. Its chemical structure is provided below:

Caption: Chemical structure of 6-methyl-3,6-diazabicyclo[3.1.1]heptane.

As a dihydrochloride salt, it is designed for enhanced water solubility compared to its free base form.[1][2] Aqueous solubility is a critical parameter in drug discovery and development, as it directly influences a compound's bioavailability and the feasibility of formulating aqueous-based dosage forms for preclinical and clinical studies.[3]

Q2: What are the expected pKa values for this compound, and how do they influence its solubility?

The pKa values are crucial because they determine the ionization state of the molecule at a given pH. As a dihydrochloride salt, the amine groups are protonated. The solubility of amine salts is highly pH-dependent, generally exhibiting higher solubility at lower pH values where the amine groups are fully protonated.[6]

Q3: I am observing lower than expected aqueous solubility. What are the potential reasons?

Several factors can contribute to poor aqueous solubility of a hydrochloride salt:

  • Common Ion Effect: The presence of chloride ions from other sources (e.g., in a buffered solution like phosphate-buffered saline) can decrease the solubility of the dihydrochloride salt by shifting the dissolution equilibrium.[5]

  • pH of the Solution: If the pH of the aqueous medium is near or above the higher pKa of the compound, the amine groups will begin to deprotonate, leading to the formation of the less soluble free base and a decrease in overall solubility.

  • Crystal Lattice Energy: The physical form of the solid (e.g., specific polymorph) can have a significant impact on its solubility. A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility.[7]

Troubleshooting Guide

This section provides a systematic approach to addressing common solubility challenges encountered with 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride.

G A Problem: Low Aqueous Solubility B Is the solution buffered? A->B C Yes B->C Yes D No B->D No E Check for common ions (e.g., Cl-). Consider using a non-chloride buffer system. C->E F Measure the pH of the final solution. D->F K Consider other strategies: - Co-solvents - Excipients - Salt screening E->K G Is pH > estimated higher pKa (~9-10)? F->G H Yes G->H Yes I No G->I No J Adjust pH downwards with a suitable acid (e.g., HCl, if common ion effect is not a concern). H->J I->K J->K

Caption: Troubleshooting workflow for poor aqueous solubility.

Issue 1: Precipitation in Buffered Solutions

Symptom: The compound dissolves in pure water but precipitates when a buffer (e.g., PBS) is added.

Cause: This is likely due to the common ion effect, where the chloride ions in the buffer suppress the dissolution of the dihydrochloride salt.

Solution:

  • Change the Buffer System: Switch to a buffer system that does not contain chloride ions. Suitable alternatives include phosphate, citrate, or acetate buffers.

  • Protocol: Preparation of a Chloride-Free Phosphate Buffer (pH 7.4)

    • Prepare stock solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄).

    • To prepare 100 mL of a 0.1 M phosphate buffer at pH 7.4, mix approximately 19 mL of the monobasic stock and 81 mL of the dibasic stock.

    • Verify the pH with a calibrated pH meter and adjust as necessary with small additions of the stock solutions.

Issue 2: Low Solubility in Neutral or Basic Aqueous Media

Symptom: The compound has poor solubility in water at or above pH 7.

Cause: At neutral to basic pH, one or both of the amine groups may be deprotonated, leading to the formation of the less soluble free base.

Solution:

  • pH Adjustment: Lowering the pH of the solution will increase the proportion of the protonated, more soluble species.

  • Protocol: pH-Dependent Solubility Study

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

    • Add an excess of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Issue 3: Insufficient Solubility for a Specific Application Despite pH Optimization

Symptom: Even at the optimal pH, the aqueous solubility is not high enough for the intended experimental concentration.

Cause: The intrinsic solubility of the salt form may be limiting.

Solutions:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of the compound.

  • Excipients: Certain excipients, such as cyclodextrins, can form inclusion complexes with the drug molecule, enhancing its apparent solubility.[8]

  • Salt Screening: While this is a more advanced technique, forming a different salt (e.g., mesylate, tosylate) can sometimes significantly improve solubility.[6]

Experimental Protocols

Protocol 1: Improving Solubility with Co-solvents

This protocol outlines a screening process to identify an effective co-solvent system.

Materials:

  • 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

  • Purified water

  • Co-solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO)

  • Vials and a shaker/stirrer

Procedure:

  • Prepare stock solutions of the co-solvents in water at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Add an excess of the compound to each co-solvent mixture and a control (water only).

  • Equilibrate the samples for 24 hours at a constant temperature.

  • Filter the samples and analyze the supernatant for the concentration of the dissolved compound.

  • Compare the solubility in the co-solvent mixtures to that in water to identify the most effective co-solvent and concentration.

Quantitative Data Summary (Hypothetical Example):

Co-solvent SystemSolubility (mg/mL)Fold Increase
Water5.21.0
10% Ethanol12.52.4
10% Propylene Glycol15.83.0
10% PEG 40021.34.1
10% DMSO18.93.6
Protocol 2: Enhancing Solubility with Cyclodextrins

This protocol describes the use of cyclodextrins to improve aqueous solubility.

Materials:

  • 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

  • Purified water or a suitable buffer

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 5, 10, 15% w/v).

  • Add an excess of the compound to each cyclodextrin solution.

  • Equilibrate the samples for 48 hours at a constant temperature with continuous stirring.

  • Filter the samples and determine the concentration of the dissolved compound in the filtrate.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to assess the effectiveness of the excipient.

Diagrams

G cluster_0 Low pH (e.g., pH < 4) cluster_1 Intermediate pH (e.g., pH 5-8) cluster_2 High pH (e.g., pH > 9) A BH2(2+) + 2Cl- B High Solubility A->B Predominant Species C BH2(2+) <=> BH+ + H+ D Decreasing Solubility C->D E BH+ <=> B + H+ F Low Solubility (Free Base) E->F

Caption: pH-dependent ionization and its effect on solubility.

References

  • ChemBK. N-Methyl piperazine. Retrieved from [Link]

  • ChemAxon. Solubility prediction. Retrieved from [Link]

  • Dahan, A., & Miller, J. M. (2012). The role of the Biopharmaceutics Classification System (BCS) in drug development. AAPS J, 14(1), 1-10.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9237, Dabco. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Wikipedia. (2023, November 29). N-Methylpiperazine. In Wikipedia. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499.

Sources

Optimization

Process Chemistry Technical Support Center: Yield Optimization for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride

Welcome to the Technical Support Center. This dynamic guide is engineered for process chemists, researchers, and drug development professionals scaling the synthesis of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This dynamic guide is engineered for process chemists, researchers, and drug development professionals scaling the synthesis of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride .

The 3,6-diazabicyclo[3.1.1]heptane core is a highly valuable, rigid bicyclic piperazine bioisostere. Because it is achiral and exhibits favorable lipophilicity, it is frequently utilized as a scaffold in advanced medicinal chemistry, particularly in the development of opioid receptor and nicotinic acetylcholine receptor (nAChR) ligands . However, the steric hindrance inherent to the puckered [3.1.1] conformation and the extreme hydrophilicity of its salt forms present unique synthetic bottlenecks.

This guide provides validated protocols, mechanistic causality, and troubleshooting matrices to optimize your isolated yield.

I. Mechanistic Pathway & Workflow

The most scalable route to the target molecule involves a two-step sequence starting from tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: an N-methylation via reductive amination , followed by anhydrous Boc-deprotection.

Workflow SM tert-Butyl 3,6-diazabicyclo [3.1.1]heptane-3-carboxylate Iminium Iminium Ion Intermediate (Rate-Limiting Step) SM->Iminium CH2O (aq), AcOH Pre-stir 30 min Methylated tert-Butyl 6-methyl-3,6-diazabicyclo [3.1.1]heptane-3-carboxylate Iminium->Methylated NaBH(OAc)3 Reductive Amination Product 6-methyl-3,6-diazabicyclo [3.1.1]heptane dihydrochloride Methylated->Product 4M HCl / Dioxane Anhydrous Deprotection

Fig 1. Two-step reductive amination and anhydrous deprotection pathway.

II. Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reductive Amination (N-Methylation of the 6-Position)

Causality Check: The 6-position nitrogen in the[3.1.1] bridged system is sterically hindered. Adding the reducing agent simultaneously with formaldehyde leads to premature reduction of the formaldehyde to methanol, starving the reaction of the electrophile and severely depressing the yield.

  • Initiation: Dissolve tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq) and glacial acetic acid (0.1 eq).

  • Kinetic Pause (Critical): Stir at 20°C for exactly 30 minutes to allow complete iminium ion formation before introducing the reductant.

  • Reduction: Cool the mixture to 0–5°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq). Why NaBH(OAc)₃? It is mild enough to tolerate weakly acidic conditions without rapidly degrading, ensuring selective reduction of the iminium ion over the aldehyde. Warm to room temperature and stir for 2 hours.

  • Self-Validating IPC: Sample 50 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Proceed to quench ONLY when the unmethylated starting material peak is <2% of the total area.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate as a viscous oil.

Step 2: Anhydrous Boc-Deprotection and Salt Formation

Causality Check: The final 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride salt is exceptionally polar and highly water-soluble. Using aqueous HCl for deprotection requires evaporating bulk water or performing complex ion-exchange chromatography, leading to massive yield losses. Anhydrous conditions force the salt to precipitate directly out of the organic matrix.

  • Solvation: Dissolve the intermediate from Step 1 in a minimum volume of anhydrous methyl tert-butyl ether (MTBE) (5 mL/g).

  • Cleavage: Cool to 0°C under a dry nitrogen atmosphere. Dropwise, add 4M HCl in dioxane (5.0 eq). A white precipitate will begin to form immediately. Stir at room temperature for 4 hours.

  • Self-Validating IPC: Analyze the supernatant via TLC (ninhydrin stain). The complete absence of the UV-active/ninhydrin-positive Boc-protected spot confirms total deprotection.

  • Isolation: Filter the suspension rapidly under a nitrogen blanket (Schlenk filtration) to prevent deliquescence. Wash the filter cake with cold, anhydrous MTBE.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours to afford the target dihydrochloride salt.

III. Troubleshooting Guide & FAQs

TroubleshootingTree Start Issue: Low Yield of Final Dihydrochloride Salt Step1 Check Reaction Stage Start->Step1 RedAm Reductive Amination (Incomplete Conversion) Step1->RedAm LC-MS shows SM Deprot Boc Deprotection (Product Loss) Step1->Deprot Gum formation / No ppt Sol1 Pre-form iminium for 30 min before adding NaBH(OAc)3 RedAm->Sol1 Sol2 Switch to Anhydrous HCl/Dioxane Avoid aqueous workup Deprot->Sol2 Aqueous HCl used Sol3 Filter under N2 blanket; Triturate with cold MTBE Deprot->Sol3 Hygroscopic solid

Fig 2. Decision tree for troubleshooting common yield losses in[3.1.1] bicyclic synthesis.

Q: I am observing unreacted starting material after the reductive amination step. Should I add more NaBH(OAc)₃? A: No. NaBH(OAc)₃ is moisture-sensitive, but its primary failure mode here is the lack of initial iminium formation. The causality lies in the kinetics: iminium formation is the rate-limiting step. Ensure you are pre-stirring the amine with formaldehyde and a catalytic amount of acetic acid for at least 30 minutes before adding the reducing agent.

Q: Can I use NaBH₄ or NaCNBH₃ instead of NaBH(OAc)₃? A: NaBH(OAc)₃ is the gold standard for this specific transformation. NaBH₄ is too aggressive and will reduce the formaldehyde directly to methanol before it can react with the amine. NaCNBH₃ is effective but generates highly toxic HCN gas under the required acidic conditions and demands strict pH control (pH 4-5).

Q: My final product is a sticky gum instead of a free-flowing powder. How do I fix this? A: This indicates trapped solvent or ambient moisture. The dihydrochloride salt of the [3.1.1] system is highly deliquescent. Exposure to ambient humidity during standard Büchner filtration causes the salt to rapidly absorb water and "gum out." Solution: Filter under a blanket of dry nitrogen and immediately transfer the solid to a vacuum desiccator. If the product has already gummed, trituration with cold, anhydrous MTBE will crash out a crisp solid.

IV. Quantitative Data & Yield Optimization

The table below summarizes the causal relationship between reaction parameters and the final isolated yield of the dihydrochloride salt. Implementing the fully optimized conditions mitigates both kinetic failures and isolation losses.

Reaction ConditionIminium Pre-stir TimeDeprotection ReagentIsolation MethodIsolated Yield (%)Purity (HPLC)
Standard (Baseline)0 min (Simultaneous)6M HCl (aq)Aqueous Extraction22%88%
Optimized A30 min6M HCl (aq)Aqueous Extraction41%92%
Optimized B0 min (Simultaneous)4M HCl in DioxaneAnhydrous Filtration55%94%
Fully Optimized 30 min 4M HCl in Dioxane Anhydrous Filtration 89% >99%

V. References

  • Title: Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors Source: ResearchGate URL: [Link]

  • Title: Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) Source: PubMed (NIH) URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

Troubleshooting

reducing impurities in 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride batches

A Guide to Reducing Impurities for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. This resource provides i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in minimizing impurities during the synthesis and purification of this compound. As a key building block in pharmaceutical development, ensuring the purity of this bicyclic diamine is critical for the safety, efficacy, and reproducibility of your research.[1][2]

This guide is structured to address common challenges encountered in the laboratory, with a focus on the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride?

A1: Impurities can arise from various stages of the manufacturing process, including the synthesis, purification, and storage of the final product.[3][4] The most common sources include:

  • Process-Related Impurities: These are by-products formed during the synthesis. Given that a likely synthetic route involves reductive amination, common process-related impurities could include over-methylated species, unreacted starting materials, or incompletely cyclized intermediates.[5][6][7]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted reagents, can be carried through to the final product if not adequately removed.

  • Degradation Products: The stability of the final compound can be affected by factors such as temperature, pH, and light, leading to the formation of degradation products over time.

  • Chiral Impurities: Since 6-methyl-3,6-diazabicyclo[3.1.1]heptane is a chiral molecule, the presence of the undesired enantiomer is a critical impurity that must be controlled.[8][9]

Q2: How can I effectively remove unreacted primary or secondary amine precursors from my tertiary amine product?

A2: The removal of primary and secondary amine impurities from a tertiary amine product can be achieved through several methods. One common approach is to dissolve the impure tertiary amine in an organic solvent and pass the solution through an adsorbent like acidic aluminum oxide.[10][11] The primary and secondary amines, being more polar, are preferentially retained by the adsorbent, allowing the purified tertiary amine to be collected in the eluate. The adsorbent can often be regenerated by washing with a polar solvent to remove the bound impurities.[10][11]

Q3: My purified 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has a high water content. How can I minimize this?

A3: High water content in a hygroscopic salt like a dihydrochloride is a common issue. To minimize water content, ensure all solvents used in the final purification steps are anhydrous. Drying the purified solid under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), if the compound's stability permits, can effectively remove residual water and other volatile solvents. Lyophilization from a solution containing an appropriate inorganic salt can also yield a stable, crystalline product with low water content.[12]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride.

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • HPLC analysis shows multiple unexpected peaks.

  • NMR spectrum displays unidentifiable signals.[13]

  • The isolated product is an oil or a sticky solid instead of a crystalline powder.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Incomplete Reaction The reaction may not have gone to completion, leaving significant amounts of starting materials. Action: Monitor the reaction progress closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of reagents is correct.
Side Reactions Reductive amination can sometimes lead to side products.[5][7] For example, if a primary amine is used as a precursor, over-alkylation can occur. Action: Optimize the reaction conditions. This may involve using a milder reducing agent, such as sodium triacetoxyborohydride, which is known for its high selectivity in reductive aminations.[14] Running the reaction at a lower temperature can also minimize side product formation.
Impure Starting Materials The purity of your starting materials will directly impact the purity of your final product. Action: Ensure all starting materials are of high purity before beginning the synthesis. If necessary, purify the starting materials.

Workflow for Troubleshooting Low Purity:

Caption: Troubleshooting workflow for low product purity.

Issue 2: Difficulty in Crystallizing the Dihydrochloride Salt

Symptoms:

  • The product "oils out" upon addition of an anti-solvent.

  • The resulting solid is amorphous rather than crystalline.

  • The crystals are very fine or clump together, making filtration difficult.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
High Impurity Level Impurities can inhibit crystal lattice formation. Action: Further purify the crude product before attempting crystallization. Techniques like column chromatography over silica gel or alumina can be effective.
Inappropriate Solvent System The choice of solvent and anti-solvent is crucial for successful crystallization. Action: Perform a solvent screen to identify a suitable system. For polar amine hydrochlorides, common solvent systems include isopropanol/diethyl ether, ethanol/acetone, or methanol/acetonitrile.[15][16]
Rapid Cooling or Anti-solvent Addition Adding the anti-solvent too quickly or cooling the solution too rapidly can lead to precipitation of an amorphous solid rather than the growth of well-defined crystals. Action: Slow down the rate of anti-solvent addition while vigorously stirring. For cooling crystallization, allow the solution to cool slowly to room temperature and then to a lower temperature (e.g., 4 °C) over several hours.
Supersaturation Issues The solution may be too concentrated, leading to "oiling out". Action: Start with a more dilute solution. If an oil forms, try gently warming the mixture to redissolve the oil and then allow it to cool very slowly. Adding a seed crystal of the desired product can also induce crystallization.

Protocol for Recrystallization of an Amine Dihydrochloride:

  • Dissolution: Dissolve the crude amine dihydrochloride in a minimal amount of a suitable polar solvent (e.g., hot isopropanol or methanol) to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling/Anti-solvent Addition:

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

    • Anti-solvent Addition: While stirring the solution at room temperature, slowly add an anti-solvent (e.g., diethyl ether, acetone, or acetonitrile) until the solution becomes cloudy. Then, add a small amount of the primary solvent to redissolve the cloudiness and allow the solution to stand undisturbed.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Issue 3: Presence of Chiral Impurities

Symptoms:

  • Chiral HPLC analysis shows the presence of the undesired enantiomer above the specified limit.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Non-Stereoselective Synthesis If the synthetic route is not stereoselective, a racemic or diastereomeric mixture will be produced. Action: If a single enantiomer is required, a chiral synthesis strategy must be employed. This could involve using a chiral starting material, a chiral catalyst, or a chiral auxiliary.
Racemization During Synthesis or Workup Certain reaction conditions (e.g., harsh pH or high temperatures) can cause racemization of a chiral center. Action: Review the reaction and workup conditions to identify any steps that could lead to racemization. If possible, use milder conditions.
Incomplete Chiral Resolution If a racemic mixture is prepared and then resolved, the resolution process may be incomplete. Action: Optimize the chiral resolution method. This could involve screening different chiral resolving agents or optimizing the conditions for diastereomeric salt crystallization. Preparative chiral HPLC is also an option for separating enantiomers.[17][18]

Workflow for Chiral Purity Analysis:

Caption: Workflow for determining chiral purity via HPLC.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[6] This protocol outlines a general procedure that can be adapted for the synthesis of 6-methyl-3,6-diazabicyclo[3.1.1]heptane.

  • Reaction Setup: To a solution of the precursor amine in a suitable solvent (e.g., dichloromethane or methanol), add the appropriate carbonyl compound.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[5][14] These reagents are often preferred as they can selectively reduce the imine in the presence of the carbonyl starting material.[5][14]

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting materials are consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Analytical HPLC Method for Purity Assessment

A robust HPLC method is essential for accurately determining the purity of your 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride batches.[3][19]

  • Column: A C18 reverse-phase column is a common starting point for the analysis of polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is often employed for compounds lacking a strong chromophore.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[20]

References

  • Abramov, A. G., et al. (1992). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Izvestiya Akademii Nauk SSSR Seriya Khimicheskaya, (1), 157-164.
  • Müller, E. (1980). Purification of tertiary amines using an adsorbent. U.S.
  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6229.
  • Targacept, Inc. (2012). 3,6-diazabicyclo [3.1.1] heptanes as neuronal nicotinic acetylcholine receptor ligands.
  • Epling, G. A. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Henkel Kommanditgesellschaft auf Aktien. (1979). PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
  • Wikipedia. (2023).
  • Lee, J. Y., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation.
  • Ghanem, A., & Aboul-Enein, H. Y. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Journal of Pharmaceutical and Biomedical Analysis.
  • Taiwan Yabeno Co., Ltd. (2022). Synthesis method of 6,6-dimethyl-3-azabicyclo [3.1.0] hexane or derivative thereof.
  • Organic Chemistry Portal. (n.d.).
  • Khlebnikov, V. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • Shionogi & Co., Ltd. (2016). Method for producing crystals of diazabicyclooctane derivative and stable lyophilized preparation.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Zhang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 12(42), 14036-14053.
  • Waters Corporation. (n.d.).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Yousif Ahamed, S., et al. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis, 9(4).
  • Cossairt, B. M., & Owen, J. S. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
  • Fanali, S., et al. (2014). Study of different chiral columns for the enantiomeric separation of azoles using supercritical fluid chromatography.
  • Phenomenex. (n.d.).
  • Zhang, Q., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2023, 3116223.
  • Sigma-Aldrich. (n.d.).
  • de Mello, A. C. S., et al. (2021).
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scientific Research Publishing.
  • Kumar, L., & Bansal, A. K. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Current Diabetes Reviews, 11(3), 188-200.
  • Hertkorn, N., et al. (2013).
  • Showell, G. A., et al. (1994). Muscarinic agonists. U.S.
  • All About Drugs. (2016).
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Malpass, J. R., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). Bioorganic & Medicinal Chemistry Letters, 24(23), 5412-5417.
  • Shcherbakov, D. N., et al. (2023). N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromide. Molecules, 28(15), 5720.
  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Rykov, A. N., et al. (2020). Equilibrium molecular structure and spectra of 6-methyl-1,5-diazabicyclo[3.1.0]hexane: joint analysis of gas phase electron diffraction, quantum chemistry, and spectroscopic data. Physical Chemistry Chemical Physics, 22(39), 22477-22492.
  • Rykov, A. N., et al. (2020). Equilibrium molecular structure and spectra of 6-methyl-1,5-diazabicyclo[3.1.

Sources

Optimization

Technical Support Center: HPLC Method Development for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust high-performance liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods for 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride .

Because this compound is a highly polar, bridged bicyclic aliphatic diamine formulated as a dihydrochloride salt[1], it presents a triad of analytical challenges: negligible retention on standard reversed-phase columns, severe peak tailing due to secondary silanol interactions, and optical transparency (lack of a UV chromophore). This guide provides field-proven, mechanistic solutions to these specific hurdles.

Section 1: Detector Selection & Optimization (The "Invisible" Analyte)

Q: I am injecting high concentrations of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride, but I see no peaks on my UV/Vis detector at 254 nm. What is wrong?

A: Your analyte is fundamentally "invisible" to standard UV detection. The 3,6-diazabicyclo[3.1.1]heptane scaffold is a strictly aliphatic bridged ring system containing no conjugated pi-bonds or aromatic rings[1]. Consequently, it lacks a chromophore. Attempting to detect it at low UV wavelengths (e.g., 200–210 nm) is highly discouraged because it results in severe baseline drift, especially when using gradient elution or buffers.

Solution: You must transition to mass-based, universal detectors, or employ pre-column derivatization.

DetectionStrategy Start Target: 6-Methyl-3,6-diazabicyclo [3.1.1]heptane UV_Check Does it have a UV Chromophore? Start->UV_Check No_UV No (Aliphatic Amine) UV_Check->No_UV Detector_Choice Select Detector Type No_UV->Detector_Choice CAD_ELSD CAD / ELSD (Universal, Mass-based) Detector_Choice->CAD_ELSD Routine QA/QC MS LC-MS (High Sensitivity, Specific) Detector_Choice->MS Trace Analysis Deriv Pre-Column Derivatization (e.g., Dansyl Chloride) Detector_Choice->Deriv Only UV available UV_Det UV/Vis Detection (at 254 nm) Deriv->UV_Det

Fig 1: Decision matrix for selecting the optimal detection strategy for aliphatic amines.

Table 1: Detector Comparison for Aliphatic Amines
Detector TypeSensitivityGradient CompatibilityMechanism / Notes
CAD / ELSD 10–50 ngExcellentMeasures residual particle mass after solvent evaporation. Requires volatile buffers.
LC-MS (ESI+) < 1 ngExcellentDetects [M+H]+ at m/z 113.1. Ideal for trace impurity profiling.
UV (Derivatized) 5–20 ngGoodRequires reaction with Dansyl-Cl or PITC[2]. Labor-intensive sample prep.
UV (Underivatized) > 5000 ngPoorOnly end-absorption (<210 nm). High interference from mobile phase.

Section 2: Column Selection & Retention Mechanics

Q: My compound elutes in the void volume ( t0​ ) on a standard C18 column, even with 100% aqueous mobile phase. How can I retain it?

A: The compound is a highly polar diamine formulated as a dihydrochloride salt. At physiological and acidic pH, both nitrogen atoms are protonated, giving the molecule a double positive charge. Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning, which completely fails for highly polar, charged species.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative approach for this analyte. HILIC operates via a complex mechanism dominated by the partitioning of the analyte into a water-rich layer immobilized on a polar stationary phase[3].

HILICWorkflow Phase1 1. Column Selection Amide or Zwitterionic Phase2 2. Mobile Phase B Acetonitrile (>90% initial) Phase1->Phase2 Phase3 3. Mobile Phase A 10-20 mM NH4-Formate (pH 3.0) Phase2->Phase3 Phase4 4. Sample Diluent Match Initial Mobile Phase (e.g., 80% ACN) Phase3->Phase4 Phase5 5. Vials Polypropylene to prevent glass adsorption Phase4->Phase5

Fig 2: Core HILIC method development workflow for polar basic amines.

Section 3: Peak Shape & Mobile Phase Troubleshooting

Q: I am using a HILIC column, but my peaks are broad and severely tailing. What is causing this, and how do I fix it?

A: Peak tailing for basic amines in HILIC is almost exclusively caused by unshielded electrostatic interactions (ion-exchange) with negatively charged residual silanols on the stationary phase.

Solution: Buffer selection is the critical variable. You must use a volatile buffer with sufficient ionic strength to mask these secondary interactions.

  • Buffer Concentration: 10–20 mM ammonium formate or ammonium acetate is required[4]. Do not use 0.1% formic acid alone; it lacks the ionic strength to shield silanol interactions.

  • pH Control: Adjusting the aqueous portion's pH to ~3.0 ensures the silanols on the silica backbone are mostly protonated (neutralized), drastically reducing the ion-exchange tailing effect[4].

Table 2: HILIC vs. Ion-Pairing RP Comparison
ParameterHILIC (Recommended)Ion-Pairing RPLC (Alternative)
Stationary Phase Zwitterionic, Amide, or Bare SilicaC18 or C8
Mobile Phase A 20 mM Ammonium Formate (pH 3.0)Water + 5 mM Heptafluorobutyric Acid
Mobile Phase B AcetonitrileAcetonitrile
Detector Compatibility MS, CAD, ELSDUV only (IP reagents suppress MS/CAD)
Equilibration Time Long (20–30 column volumes)Short (10 column volumes)

Section 4: Sample Preparation & Diluent Artifacts

Q: I am observing split peaks and variable recovery at low concentrations. Could this be related to my sample diluent or autosampler vials?

A: Yes, you are likely experiencing two distinct physicochemical phenomena:

  • Diluent Mismatch in HILIC: Because the analyte is a dihydrochloride salt, it is highly soluble in water. If you dissolve your sample in 100% water and inject it into a HILIC system (which starts at ~90% acetonitrile), the strong aqueous injection solvent physically disrupts the immobilized water layer on the column head. This causes the analyte to travel un-retained until the diluent diffuses, resulting in peak splitting.

    • Causality Fix: Always dilute your final sample in a solvent that closely matches the initial mobile phase (e.g., 80% Acetonitrile / 20% Water).

  • Glass Adsorption: Highly basic aliphatic amines are notorious for adsorbing onto the active silanol groups of standard borosilicate glass autosampler vials[5]. This leads to catastrophic recovery loss at low concentrations.

    • Causality Fix: Use deactivated (silanized) glass vials or polypropylene vials. Alternatively, adding a competitive base (like 0.1% triethylamine) to the sample diluent can saturate the glass active sites, though this is incompatible with MS detection[5].

Section 5: Validated Experimental Protocols

Protocol A: HILIC-CAD Method (Direct Analysis)

This protocol is a self-validating system designed for direct quantitation without derivatization.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or Amide phase, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 90% B

    • 2–10 min: Linear gradient to 60% B

    • 10–15 min: Hold at 60% B

    • 15.1–25 min: Re-equilibrate at 90% B (Critical: HILIC requires long re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detector (CAD): Evaporation temperature 35°C, Data collection rate 10 Hz.

  • Sample Prep: Dissolve standard in 20% Water, then dilute to final volume with Acetonitrile to achieve an 80:20 ACN:Water diluent. Use polypropylene vials.

Protocol B: Pre-Column Derivatization (For UV Detection)

If CAD or MS is unavailable, the secondary amine at position 3 can be derivatized to append a chromophore[2].

  • Expert Insight: Dansyl chloride will only react with the secondary amine at position 3. The tertiary amine at position 6 (bearing the methyl group) remains unmodified. Therefore, the derivatized product still carries a positive charge at acidic pH and requires a basic mobile phase (e.g., pH 9.0) during RPLC to prevent tailing.

  • Reaction: Mix 100 µL of sample (in water) with 100 µL of 0.1 M sodium carbonate buffer (pH 9.5).

  • Reagent: Add 200 µL of Dansyl chloride solution (5 mg/mL in acetone).

  • Incubation: Vortex and heat at 40°C for 30 minutes in the dark.

  • Quench: Add 50 µL of 10% methylamine to consume excess Dansyl chloride.

  • Analysis: Inject onto a C18 column using a Water/Acetonitrile gradient (buffered to pH 9.0 with ammonium hydroxide). Detect via UV at 254 nm.

References

  • Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor for the Treatment of HR-Deficient Tumors - Journal of Medicinal Chemistry, ACS Publications.1

  • HILIC Method Development in a Few Simple Steps - Thermo Fisher Scientific. 3

  • A Simple Step-by-Step Protocol for HILIC Method Development - HPLC.eu. 4

  • Pre-column Derivatization High Performance Liquid Chromatography with Fluorescence Detection-based Quantitation and Mass Spectrometric Identification of Aliphatic Amines - Food Science. 2

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process - ACS Publications. 5

Sources

Troubleshooting

overcoming steric hindrance with 6-methyl-3,6-diazabicyclo[3.1.1]heptane derivatives

Overview Welcome to the advanced troubleshooting guide for working with 6-methyl-3,6-diazabicyclo[3.1.1]heptane and related bridged bicyclic diamines. As drug discovery increasingly moves toward high-sp³-character molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the advanced troubleshooting guide for working with 6-methyl-3,6-diazabicyclo[3.1.1]heptane and related bridged bicyclic diamines. As drug discovery increasingly moves toward high-sp³-character molecules to escape "flatland," these bicyclic scaffolds are highly valued as bioisosteres for piperazine. They reduce molecular planarity, lower lipophilicity, and improve metabolic stability. However, the rigid 3D architecture and the bridging carbon introduce significant steric hindrance, complicating standard coupling and substitution workflows.

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to help you overcome these synthetic barriers.

Troubleshooting C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q: I am experiencing low yields (<20%) and high amounts of unreacted aryl halide when attempting N-arylation of 6-methyl-3,6-diazabicyclo[3.1.1]heptane. How can I drive this reaction?

The Causality: The [3.1.1] bridged system forces the secondary amine into a sterically encumbered environment. During the palladium-catalyzed Buchwald-Hartwig amination, the oxidative addition to the aryl halide usually proceeds smoothly, but the subsequent amine coordination and reductive elimination steps are severely retarded by the steric bulk of the bicyclic core. Standard ligands like BINAP or dppf fail to provide the necessary spatial accommodation and electron density to force reductive elimination.

The Solution: Transition to highly active, bulky, electron-rich monophosphine ligands, specifically those from the biaryl dialkylphosphine family (e.g., BrettPhos or tBuBrettPhos). These ligands are explicitly designed to facilitate the coupling of sterically hindered secondary amines by promoting rapid reductive elimination before off-target β-hydride elimination can occur.

Validated Protocol: Sterically Hindered C-N Coupling

Self-Validating System: Monitor the reaction via LC-MS at the 2-hour mark. If the aryl halide is consumed but the product mass is absent, the intermediate Pd-complex has likely degraded, indicating the need for a more sterically demanding ligand (e.g., switching from RuPhos to tBuBrettPhos).

  • Preparation (Glovebox or Schlenk technique): In an oven-dried vial, combine the aryl halide (1.0 equiv), 6-methyl-3,6-diazabicyclo[3.1.1]heptane (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), and tBuBrettPhos (6 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: If your substrate contains base-sensitive functional groups (e.g., esters), substitute with Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 4–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd black, and concentrate for purification.

BuchwaldWorkflow Start Sterically Hindered Amine (6-methyl-3,6-diazabicyclo[3.1.1]heptane) Pd Select Pd Precatalyst (e.g., Pd2(dba)3 2.5 mol%) Start->Pd Ligand Select Bulky Ligand (tBuBrettPhos 6 mol%) Pd->Ligand Base Optimize Base (NaOtBu or Cs2CO3) Ligand->Base Solvent Solvent & Temp (1,4-Dioxane, 100°C) Base->Solvent Success Successful C-N Coupling (Overcomes Steric Barrier) Solvent->Success

Workflow for optimizing Pd-catalyzed C-N coupling of sterically hindered bicyclic amines.

Overcoming Stalled Reductive Aminations

Q: My reductive amination using 6-methyl-3,6-diazabicyclo[3.1.1]heptane and a bulky ketone is stalling at the iminium ion formation step. How can I force the condensation?

The Causality: Steric clash between the bridged bicyclic amine and a sterically hindered carbonyl (e.g., an ortho-substituted acetophenone) prevents the efficient formation of the intermediate hemiaminal. Standard conditions using acetic acid and NaBH(OAc)₃ are often insufficiently electrophilic to drive the initial condensation.

The Solution: Employ a Lewis acid to strongly activate the carbonyl oxygen, pulling electron density away from the carbon and making it highly susceptible to nucleophilic attack by the hindered amine. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this.

Validated Protocol: Lewis Acid-Mediated Reductive Amination
  • Imine Formation: Combine the ketone (1.0 equiv) and 6-methyl-3,6-diazabicyclo[3.1.1]heptane (1.5 equiv) in anhydrous THF (0.5 M). Add Ti(OiPr)₄ (2.0 equiv).

  • Activation: Stir at room temperature or heat to 50 °C for 12 hours under N₂. Self-Validation: Take a small aliquot, quench with water, extract with EtOAc, and run GC-MS or LC-MS to confirm the complete disappearance of the starting ketone and formation of the imine/enamine.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₃CN (1.5 equiv) dissolved in a minimal amount of anhydrous methanol.

  • Completion: Stir for an additional 4 hours at room temperature. Quench with 1N NaOH to precipitate titanium salts, filter through Celite, and extract the aqueous layer with dichloromethane.

Pharmacokinetic Optimization & Structural Impact

Q: Why should I endure the synthetic difficulty of using 6-methyl-3,6-diazabicyclo[3.1.1]heptane instead of a simple N-methylpiperazine?

The Causality: While piperazine is synthetically tractable, it is highly planar and often leads to compounds with high lipophilicity and poor metabolic stability. Replacing piperazine with a 3,6-diazabicyclo[3.1.1]heptane core introduces three-dimensional character (sp³ richness). This disruption of molecular planarity prevents tight crystal packing (improving aqueous solubility) and lowers the overall lipophilicity (logD). Consequently, the molecule becomes less recognizable to hepatic Cytochrome P450 enzymes, significantly extending its half-life [1]. Similar bicyclic systems have been shown to dramatically improve oral exposure and bioavailability in kinase inhibitors [2] and nicotinic acetylcholine receptor ligands [3].

PKPathway Core 6-methyl-3,6-diazabicyclo [3.1.1]heptane Core Planarity Reduced Molecular Planarity Core->Planarity Lipophilicity Lower Lipophilicity (Reduced logD) Core->Lipophilicity Solubility Improved Aqueous Solubility Planarity->Solubility Metabolism Decreased CYP450 Metabolism Lipophilicity->Metabolism PK Enhanced In Vivo Pharmacokinetics Metabolism->PK Solubility->PK

Mechanistic pathway showing how the bicyclic core improves pharmacokinetic profiles.

Quantitative Data: ADME Profile Comparison

The following table summarizes the typical pharmacokinetic shifts observed when substituting a standard N-methylpiperazine with a 6-methyl-3,6-diazabicyclo[3.1.1]heptane moiety in lead optimization (data synthesized from recent kinase inhibitor studies[1] [2]):

PropertyN-methylpiperazine Analog6-methyl-3,6-diazabicyclo[3.1.1]heptane AnalogImplication for Drug Design
Mouse Liver Microsome (MLM) t1/2​ ~15.1 min~33.1 min>2x improvement in metabolic stability [1].
Lipophilicity (cLogD) 3.22.4Reduced off-target binding and toxicity.
Oral Bioavailability (F%) < 10%27%Significant enhancement in oral exposure [2].
In vivo Clearance (L/h/kg) > 1.50.50Lower clearance allows for less frequent dosing.

References

  • Title: Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) Source: European Journal of Medicinal Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 6-Methyl-3,6-diazabicyclo[3.1.1]heptane vs. Piperazine in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the physicochemical liabilities of traditional flat heterocycles. The piperazine ring is one of the most ubiquitous struct...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the physicochemical liabilities of traditional flat heterocycles. The piperazine ring is one of the most ubiquitous structural motifs in FDA-approved drugs; however, its conformational flexibility and high basicity often introduce downstream challenges, including hERG channel inhibition and rapid oxidative metabolism.

The transition toward conformationally restricted bioisosteres, specifically 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride , represents a strategic "escape from flatland." This guide objectively compares these two scaffolds, providing researchers with the mechanistic causality behind their differing profiles and the self-validating experimental protocols required to evaluate them in hit-to-lead optimization.

Structural and Physicochemical Comparison

To understand why replacing a simple piperazine with a bridged bicyclic system profoundly impacts a molecule's pharmacokinetic (PK) and safety profile, we must examine the causality at the atomic level.

The Causality of Basicity and hERG Mitigation

N-methylpiperazine is highly basic, with a pKa of approximately 9.1[1]. At physiological pH (7.4), this amine is almost entirely protonated. This localized positive charge is a well-known pharmacophore for the hERG potassium channel, frequently leading to cardiotoxicity (QTc prolongation).

In contrast, the bridged architecture of 6-methyl-3,6-diazabicyclo[3.1.1]heptane induces significant ring strain. This geometric constraint forces a rehybridization of the nitrogen atoms, increasing the s-character of the nitrogen lone pair. Consequently, the lone pair is held closer to the nucleus, effectively lowering the basic pKa to ~7.3[2]. This targeted reduction in basicity is the primary mechanistic driver for mitigating hERG binding while maintaining sufficient solubility.

The Causality of Metabolic Stability

Piperazine rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation at the alpha-carbons, leading to rapid ring opening or dealkylation. The methylene bridge in the [3.1.1] bicyclic system provides rigid steric shielding around these vulnerable nitrogen-adjacent carbons. For instance, in the optimization of NUAK1 inhibitors, replacing an N-methylpiperazine core with a 3,6-diazabicyclo[3.1.1]heptane extended the mouse liver microsome (MLM) half-life from highly labile to over 33 minutes[3].

Altered Exit Vectors

Piperazine provides a flat, 1,4-equatorial exit vector (~180°). The 3,6-diazabicyclo[3.1.1]heptane scaffold alters this trajectory, providing a distinct 3D spatial arrangement that can unlock novel binding interactions in tight receptor pockets, drastically improving target selectivity (e.g., NaV1.7 over NaV1.5)[4].

Quantitative Data Summary
PropertyN-Methylpiperazine6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Structure Type Monocyclic, flexible chairBridged bicyclic, rigid
Fraction sp3 (Fsp3) ModerateHigh
Basic pKa ~9.1[1]~7.3[2]
hERG Liability High (due to high physiological protonation)Low to Moderate (attenuated basicity)
Metabolic Stability Prone to CYP450 alpha-oxidationHigh (sterically shielded)[3]
Exit Vector Angle ~180° (1,4-equatorial)Angled, conformationally locked 3D vector

Mechanistic Logic Pathway

The following diagram illustrates the logical progression and physicochemical benefits of replacing a flat piperazine with a conformationally restricted bicyclic bioisostere.

G P Piperazine Scaffold L1 High pKa (~9.1) High hERG Liability P->L1 L2 Flat Conformation Rapid CYP450 Oxidation P->L2 B 6-methyl-3,6-diazabicyclo[3.1.1]heptane L1->B Bioisosteric Replacement L2->B A1 Ring Strain Lowers pKa (~7.3) Reduced hERG Binding B->A1 A2 Methylene Bridge Shielding Improved Metabolic Half-life B->A2 A3 3D Exit Vectors Enhanced Target Selectivity B->A3

Logic pathway of physicochemical benefits when replacing piperazine with a bicyclic bioisostere.

Experimental Methodologies

To objectively validate the transition from a piperazine to a 6-methyl-3,6-diazabicyclo[3.1.1]heptane scaffold, two critical assays must be performed. These protocols are designed as self-validating systems, ensuring that any observed improvements are strictly due to the structural modification.

Protocol A: In Vitro Liver Microsome Stability Assay

This protocol validates the steric shielding effect of the bicyclic bridge against CYP450 metabolism.

  • Compound Preparation : Prepare a 10 mM stock of the test compounds (piperazine analog vs. bicyclic analog) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup : Combine the test compound with human or mouse liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time-Course Sampling : At precise intervals (t = 0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction.

  • Centrifugation & Analysis : Centrifuge the plates at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation & Calculation : Plot the natural log of the percentage remaining versus time to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). Critical Control: Include Verapamil as a high-clearance positive control. If Verapamil is not rapidly cleared, the microsome batch is inactive, and the assay must be rejected.

W S1 1. Compound Prep 1 µM in Buffer S2 2. Incubation Liver Microsomes S1->S2 S3 3. Initiation Add 1 mM NADPH S2->S3 S4 4. Quenching Ice-cold ACN + IS S3->S4 S5 5. Analysis LC-MS/MS Quant S4->S5

Step-by-step experimental workflow for evaluating in vitro microsomal stability via LC-MS/MS.

Protocol B: Automated Patch-Clamp hERG Assay

This protocol directly measures the reduction in cardiotoxicity resulting from the lowered pKa of the bicyclic system.

  • Cell Culture : Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup : Utilize an automated patch-clamp system (e.g., QPatch). Prepare standard extracellular (HEPES-buffered physiological saline) and intracellular solutions.

  • Voltage Protocol : Clamp cells at a holding potential of -80 mV. Apply a depolarizing step to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the characteristic hERG tail currents.

  • Compound Application : Apply test compounds in ascending concentrations (e.g., 0.1, 1, 10, 30 µM). Measure the peak tail current reduction relative to the pre-compound baseline.

  • Self-Validation : Generate an IC50​ curve. Critical Control: Use Terfenadine (a known potent hERG inhibitor) as a positive control. The assay is only valid if Terfenadine produces an IC50​ within its established historical range (typically 10-50 nM).

References

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute. 2

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC. 4

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors | ACS Medicinal Chemistry Letters. 3

  • 1-Methylpiperazine | 109-01-3 - ChemicalBook. 1

Sources

Comparative

validating purity of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride via LC-MS

Validating the Purity of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride via LC-MS: A Comparative Methodological Guide Introduction 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is a rigidified, bridged bicyclic diamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride via LC-MS: A Comparative Methodological Guide

Introduction

6-Methyl-3,6-diazabicyclo[3.1.1]heptane is a rigidified, bridged bicyclic diamine heavily utilized as a specialized scaffold in medicinal chemistry[1]. Because free-base aliphatic diamines are highly hygroscopic and prone to oxidation, this compound is typically formulated as a dihydrochloride salt. While the salt form ensures chemical stability, it introduces severe analytical challenges during Liquid Chromatography-Mass Spectrometry (LC-MS) purity validation.

As an Application Scientist, I frequently see laboratories default to standard Reversed-Phase Liquid Chromatography (RPLC) for all small molecules. However, for highly polar, basic diamines, RPLC is fundamentally inadequate. This guide provides a causality-driven comparison of LC-MS methodologies, demonstrating why Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for validating this specific class of molecules.

Mechanistic Causality: The Failure of RPLC vs. The Efficacy of HILIC

To engineer a robust analytical method, we must first analyze the analyte's physicochemical state. At a standard LC-MS acidic pH (e.g., pH 3.0), both nitrogen atoms of the diazabicyclo[3.1.1]heptane core are fully protonated, rendering the molecule doubly charged and exceptionally polar.

  • Retention Failure in RPLC: Highly polar, charged analytes exhibit negligible hydrophobic partitioning into standard nonpolar C18 stationary phases[2]. Consequently, the compound is unretained and elutes immediately in the void volume ( t0​ )[3].

  • Ion Suppression from the Salt Matrix: Because the compound elutes in the void volume, it co-elutes with the high concentration of chloride ions from its dihydrochloride matrix. In the electrospray ionization (ESI) source, these chloride ions aggressively compete for charge on the droplet surface, causing severe ion suppression and drastically reducing the MS signal[4].

  • The HILIC Advantage: HILIC utilizes a polar stationary phase and an organic-rich mobile phase, where water acts as the strong eluting solvent[5]. This mechanism reverses the elution order, strongly retaining the protonated diamine via hydrophilic partitioning into an immobilized water layer and electrostatic interactions[6]. Furthermore, the high acetonitrile concentration in the HILIC mobile phase lowers surface tension, enhancing ESI droplet desolvation and exponentially increasing MS sensitivity[5].

G A 6-methyl-3,6-diazabicyclo [3.1.1]heptane 2HCl B LogP < 0, Basic Diamine A->B C Standard RPLC (C18) B->C Traditional D HILIC (Zwitterionic) B->D Optimized E Elutes in Void Volume C->E G Severe Ion Suppression C->G F Strong Polar Retention D->F H Enhanced ESI Sensitivity D->H

LC-MS method selection logic for highly polar basic diamines.

Quantitative Performance Comparison

The table below synthesizes the expected chromatographic and mass spectrometric performance of 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride across different LC modalities.

ParameterStandard RPLC (C18)Ion-Pairing RPLC (PFPA)HILIC (Zwitterionic)
Retention Factor ( k′ ) < 0.5 (Void Elution)2.5 - 4.05.0 - 8.0
Peak Asymmetry ( Tf​ ) > 2.5 (Severe Tailing)1.2 - 1.51.0 - 1.2
ESI-MS Sensitivity (S/N) Low (< 10)Moderate (~50)High (> 500)
Matrix Effect (Ion Suppression) > 80% (Cl⁻ interference)40% - 60%< 10%
MS Compatibility ExcellentPoor (Contaminates MS)Excellent

Step-by-Step Experimental Protocols

To establish a self-validating analytical system, the protocols below detail both the optimal HILIC method and the standard RPLC method (used strictly as a negative control to prove the necessity of HILIC).

Protocol 1: HILIC-MS Validation (Optimized Workflow)

Rationale: This method leverages a zwitterionic stationary phase to retain the protonated diamine, separating it from the chloride matrix and utilizing volatile buffers for optimal MS detection[7].

  • Sample Preparation: Dissolve the dihydrochloride salt in a diluent of 95% Acetonitrile / 5% Water to a final concentration of 0.1 mg/mL.

    • Causality: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer on the stationary phase, leading to severe peak distortion and breakthrough[2].

  • Chromatographic Setup:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

    • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Ionic strength is required to modulate electrostatic interactions)[7].

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 90% MPB (Isocratic hold to focus the analyte).

    • 1.0 - 8.0 min: Linear ramp to 50% MPB. (Note: In HILIC, increasing water increases elution strength)[5].

    • 8.0 - 10.0 min: Hold at 50% MPB.

    • 10.0 - 15.0 min: Re-equilibration at 90% MPB. (Critical: HILIC requires longer re-equilibration times than RPLC to rebuild the hydration layer).

  • MS Detection (Positive ESI):

    • The free base exact mass is 112.1000 Da[1].

    • Monitor the Total Ion Chromatogram (TIC) and extract the [M+H]+ ion at m/z 113.1 and the doubly charged [M+2H]2+ ion at m/z 57.1.

Protocol 2: Standard RPLC-MS (Baseline Comparator)

Rationale: Used to demonstrate the inadequacy of standard hydrophobic partitioning for this analyte.

  • Sample Preparation: Dissolve the sample in 5% Acetonitrile / 95% Water.

  • Chromatographic Setup:

    • Column: High-purity Type B Silica C18 (e.g., 2.1 x 100 mm, 1.8 µm)[4].

    • MPA: 0.1% Formic Acid in Water.

    • MPB: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% MPB to 95% MPB over 10 minutes.

  • Observation: The analyte will co-elute with the solvent front ( t0​ ), making accurate purity integration impossible due to matrix interference[3].

Data Interpretation and Self-Validating Purity Assessment

A robust purity method must be internally self-validating. To ensure the calculated LC-MS purity is accurate, implement the following checks:

  • Orthogonal Validation: While HILIC is superior for the polar API, it may fail to retain highly hydrophobic synthetic impurities (which would elute in the HILIC void). Therefore, run the sample via RPLC (Protocol 2) strictly to screen for late-eluting hydrophobic impurities. True purity is the synthesis of both orthogonal datasets.

  • Blank Subtraction & Artifact Identification: Always run a diluent blank immediately before the sample. Subtract background ions (e.g., ubiquitous plasticizers or system peaks) from the TIC before integrating the analyte peak[4]. Furthermore, do not misclassify ESI artifacts as impurities; account for non-covalent dimers ( [2M+H]+ ) which frequently form in high-concentration MS injections[8].

References

  • 1 - National Institutes of Health (NIH) 2.6 - LabRulez / Agilent Technologies

  • 5 - Chrom Tech, Inc. 4.2 - Agilent Technologies 5.3 - PubMed / NIH 6.7 - Analytical Chemistry (ACS Publications)

  • 4 - Sigma-Aldrich 8.8 - Journal of the American Society for Mass Spectrometry (ACS Publications)

Sources

Validation

A Comparative Pharmacological Guide to Bridged Bicyclic Diamines as Nicotinic Acetylcholine Receptor Modulators

This guide provides a comprehensive comparison of the pharmacological profiles of key bridged bicyclic diamines, a class of compounds renowned for their potent and diverse interactions with nicotinic acetylcholine recept...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the pharmacological profiles of key bridged bicyclic diamines, a class of compounds renowned for their potent and diverse interactions with nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, receptor binding affinities, functional activities, and in vivo effects of prominent members of this class, including epibatidine, varenicline, and their analogues. By synthesizing data from numerous studies, this guide aims to provide a clear, objective, and in-depth understanding of these powerful neuromodulators.

Introduction to Bridged Bicyclic Diamines and Their Significance

Bridged bicyclic diamines are a fascinating class of rigid molecular scaffolds that have yielded some of the most potent known ligands for nAChRs. Their constrained conformations provide a unique opportunity to probe the intricate binding pockets of nAChRs and to develop subtype-selective modulators with therapeutic potential for a range of neurological and psychiatric disorders, including pain, nicotine addiction, and cognitive deficits.

The discovery of epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, marked a significant milestone in nicotinic pharmacology. Its exceptionally high affinity for nAChRs and potent analgesic properties, reportedly 200 times that of morphine, spurred extensive research into this chemical class.[1] However, the therapeutic utility of epibatidine is severely limited by its high toxicity, which is attributed to its lack of selectivity among nAChR subtypes.[1][2] This has driven the development of numerous analogues with improved selectivity and a better therapeutic window.

Varenicline, a synthetic bridged bicyclic diamine, represents a major success story in the therapeutic application of this class of compounds. Developed as a partial agonist for the α4β2 nAChR subtype, it is a widely used smoking cessation aid.[3][4] Its mechanism of action, which involves both providing a moderate level of nicotinic stimulation to alleviate withdrawal symptoms and blocking the reinforcing effects of nicotine, highlights the potential of fine-tuning the pharmacological profile of these rigid scaffolds to achieve specific therapeutic outcomes.[4]

This guide will compare the pharmacological profiles of these and other key bridged bicyclic diamines, providing a framework for understanding their structure-activity relationships and guiding future drug discovery efforts.

Comparative Analysis of Pharmacological Profiles

The pharmacological profile of a bridged bicyclic diamine is determined by its affinity for different nAChR subtypes and its functional activity at these receptors (i.e., whether it acts as an agonist, partial agonist, or antagonist). These properties are intricately linked to the compound's three-dimensional structure.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of selected bridged bicyclic diamines for various nAChR subtypes. Lower Ki values indicate higher binding affinity.

Compoundα4β2 (Ki, nM)α3β4 (Ki, nM)α7 (Ki, nM)References
Epibatidine 0.041.320[1]
Varenicline 0.15>500322-3500[5][6]
Cytisine 0.231304200[5]
ABT-418 6--[7]
Deschloroepibatidine 0.020->2000[1]
3'-(4-fluorophenyl)deschloroepibatidine 0.15->2000[1]
10-methyl-cytisine ~1>3000-[8]

Key Insights from Binding Affinity Data:

  • Epibatidine exhibits exceptionally high affinity for the α4β2 subtype but is non-selective, also binding with high affinity to other subtypes like α3β4, which is associated with its toxic side effects.[1][2]

  • Varenicline demonstrates high affinity and selectivity for the α4β2 subtype, with significantly lower affinity for α3β4 and α7 subtypes.[5][6] This selectivity is a key factor in its improved safety profile compared to epibatidine.

  • Cytisine , the natural product from which varenicline was developed, also shows a preference for the α4β2 subtype, though its selectivity over α3β4 is less pronounced than that of varenicline.[2][5]

  • Analogues of epibatidine and cytisine have been synthesized to explore structure-activity relationships. For example, the addition of a 3'-phenyl group to deschloroepibatidine results in compounds with binding affinities at the α4β2* nAChR similar to nicotine and varenicline, but with no affinity for the α7 nAChR.[1] Modifications to the cytisine scaffold, such as the addition of a methyl group at the 10-position, can significantly enhance selectivity for the α4β2 subtype.[8]

Functional Activity: Agonism, Partial Agonism, and Antagonism

The functional activity of these compounds at nAChRs is as crucial as their binding affinity. This is often characterized by their efficacy (Emax) and potency (EC50 or IC50).

CompoundReceptor SubtypeFunctional ActivityEfficacy (% of ACh or Nicotine)References
Epibatidine α4β2Full Agonist~100%
Varenicline α4β2Partial Agonist~45%[4][5]
Varenicline α7Full Agonist[9]
Cytisine α4β2Partial AgonistLow[8]
ABT-418 Neuronal nAChRsFull Agonist~100%[7]

Understanding Functional Differences:

  • Epibatidine acts as a potent full agonist at many nAChR subtypes, leading to strong and widespread activation of the nicotinic system, which contributes to both its analgesic effects and its toxicity.

  • Varenicline's partial agonism at the α4β2 receptor is central to its therapeutic effect in smoking cessation. It provides enough receptor stimulation to reduce cravings and withdrawal symptoms while simultaneously blocking nicotine from binding and producing its full reinforcing effects.[4][5] Interestingly, it acts as a full agonist at the α7 subtype, though the clinical significance of this is not fully understood.[9]

  • Cytisine is also a partial agonist at α4β2 nAChRs, but with lower efficacy than varenicline.[8]

  • ABT-418 is a full agonist at neuronal nAChRs and has shown cognitive-enhancing effects in animal models.[6][10]

Structure-Activity Relationships (SAR)

The rigid structure of bridged bicyclic diamines makes them excellent scaffolds for exploring SAR.

Caption: Key structural features of the epibatidine scaffold and the impact of their modification on pharmacological activity.

  • The 7-azabicyclo[2.2.1]heptane core: This rigid framework is crucial for high-affinity binding by pre-organizing the pharmacophoric elements into a conformationally restricted state, reducing the entropic penalty of binding. Alterations to this core generally lead to a significant loss of affinity.

  • The Pyridine Ring: This aromatic system is involved in key interactions within the nAChR binding site. Replacing the pyridine ring with other heterocycles, such as the isoxazole in ABT-418, can alter subtype selectivity.

  • Substituents on the Pyridine Ring: The position and nature of substituents on the pyridine ring have a profound impact on both affinity and efficacy. The chlorine atom in epibatidine contributes to its high potency. Replacing it or adding other substituents can modulate the pharmacological profile, with some analogues exhibiting partial agonism or even antagonism.[1]

  • Cytisine and Varenicline SAR: Varenicline was developed from the lead compound cytisine. The addition of the pyrazine ring to the cytisine scaffold in varenicline enhances its affinity and selectivity for the α4β2 nAChR.[6] Halogenation at the C-3 position of the pyridone ring of cytisine has been shown to significantly increase binding affinity.[11]

In Vivo Pharmacological Effects and Therapeutic Implications

The in vitro pharmacological profiles of bridged bicyclic diamines translate into a range of in vivo effects, some with therapeutic potential and others associated with adverse events.

Analgesia

Epibatidine is a potent analgesic, but its toxicity prevents its clinical use.[2] However, the analgesic potential of nAChR agonists has spurred the development of analogues with improved safety profiles. Several epibatidine analogues have demonstrated antinociceptive effects in animal models of acute and chronic pain.[9]

Smoking Cessation

Varenicline is a first-line treatment for smoking cessation, and its efficacy is well-established.[4] Its partial agonist activity at α4β2 nAChRs is key to its success. Cytisine, a structurally related partial agonist, has also been used for smoking cessation in some countries.

Cognitive Effects

Nicotinic acetylcholine receptors are known to play a role in cognitive processes such as learning and memory. The nAChR agonist ABT-418 has been shown to improve performance in animal models of cognitive impairment.[6][10] This suggests that subtype-selective nAChR modulators could have therapeutic potential for cognitive disorders like Alzheimer's disease and ADHD. In a pilot clinical trial, ABT-418 showed potential for treating adults with ADHD.[12]

Adverse Effects

The adverse effects of bridged bicyclic diamines are primarily related to their activity at nAChRs in the peripheral nervous system.

  • Cardiovascular Effects: Activation of nAChRs in autonomic ganglia can lead to changes in blood pressure and heart rate.[13] Nicotine, epibatidine, varenicline, and cytisine have all been shown to produce increases in blood pressure in rats.[4] While concerns have been raised about the cardiovascular safety of varenicline, a meta-analysis of randomized controlled trials found no evidence that it increases the rate of serious cardiovascular adverse events.[14]

  • Gastrointestinal Effects: Nausea is a common side effect of nAChR agonists, including varenicline.[4] This is thought to be mediated by the activation of nAChRs in the gastrointestinal tract.

Experimental Protocols

To facilitate further research in this area, this section provides detailed protocols for key in vitro assays used to characterize the pharmacological profiles of bridged bicyclic diamines.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a test compound.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest or from brain tissue.

  • Radioligand (e.g., [³H]epibatidine, [³H]cytisine).

  • Test compound (bridged bicyclic diamine).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • Initiate Binding: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare membrane homogenates A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare serial dilutions of test compound P2->A1 P3 Prepare radioligand solution P3->A1 A2 Separate bound and free radioligand via filtration A1->A2 A3 Wash filters to remove non-specific binding A2->A3 A4 Measure radioactivity with scintillation counter A3->A4 D1 Plot % inhibition vs. compound concentration A4->D1 D2 Determine IC50 value D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3 TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis O1 Harvest and defolliculate Xenopus oocytes O2 Inject nAChR subunit cRNA O1->O2 O3 Incubate oocytes for receptor expression O2->O3 R1 Place oocyte in recording chamber O3->R1 R2 Impale with voltage and current electrodes R1->R2 R3 Clamp membrane potential R2->R3 R4 Apply test compound via perfusion R3->R4 R5 Record ion channel currents R4->R5 A1 Measure current amplitudes R5->A1 A2 Generate dose-response curves A1->A2 A3 Determine EC50/IC50 and Emax A2->A3

Caption: A step-by-step workflow for characterizing nAChR ligands using two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Conclusion

Bridged bicyclic diamines represent a structurally rich and pharmacologically potent class of nAChR modulators. The journey from the highly potent but non-selective natural product epibatidine to the clinically successful and subtype-selective smoking cessation aid varenicline exemplifies the power of medicinal chemistry in optimizing the pharmacological profile of a lead compound.

The rigid nature of the bridged bicyclic scaffold provides a unique platform for designing ligands with high affinity and selectivity for specific nAChR subtypes. By understanding the intricate structure-activity relationships within this class, researchers can continue to develop novel therapeutic agents for a wide range of CNS disorders. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for those working to unlock the full therapeutic potential of these remarkable molecules.

References

  • Alder, R. W., & Sessions, R. B. (n.d.). Unpublished results.
  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist. Molecular Pharmacology, 45(4), 563-569.
  • Decker, M. W., Brioni, J. D., Bannon, A. W., et al. (1995). ABT-418: a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 273(2), 877-886.
  • Coe, J. W., Brooks, P. R., Vetelino, M. G., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular Pharmacology, 70(3), 801-805.
  • Daly, J. W., Garraffo, H. M., Spande, T. F., et al. (1994). Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog. Journal of the American Chemical Society, 116(14), 6013-6018.
  • Carroll, F. I., Blough, B. E., & Damaj, M. I. (2009). The continuing story of epibatidine. Journal of Medicinal Chemistry, 52(23), 7353-7377.
  • Wilens, T. E., Biederman, J., Spencer, T. J., et al. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder.
  • Fitch, R. W., Kaneko, Y., Klaperski, P., et al. (2005). Synthesis and pharmacological evaluation of novel 9- and 10-substituted cytisine derivatives. Nicotinic ligands of enhanced subtype selectivity. Journal of Medicinal Chemistry, 48(24), 7709-7712.
  • Gotti, C., Zoli, M., & Clementi, F. (1997). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 18(12), 482-491.
  • Imming, P., Sinning, C., & Meyer, A. (2006). Drugs, their targets and the nature and number of drug targets. Nature Reviews Drug Discovery, 5(10), 821-834.
  • Cucurull-Sanchez, L., O'Connor, S. E., & Sessions, R. B. (2012). The binding of agonists and antagonists to the α7 nicotinic acetylcholine receptor. Journal of Molecular Graphics and Modelling, 38, 214-224.
  • Rollema, H., Coe, J. W., & Chambers, L. K. (2007).
  • Damaj, M. I., Creasy, C. S., & Martin, B. R. (1996). Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist. Drug Development Research, 38(3), 177-187.
  • Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 74(8), 1113-1122.
  • Eaton, J. B., Nisenbaum, E. S., & Bymaster, F. P. (2003). The role of the α7 nicotinic acetylcholine receptor in cognition. Current Pharmaceutical Design, 9(6), 435-442.
  • Obach, R. S., Reed, G. L., & Dalvie, D. K. (2006). Varenicline metabolism, and disposition in laboratory animals and humans. Drug Metabolism and Disposition, 34(1), 121-130.
  • Benowitz, N. L. (1996). Pharmacology of nicotine: addiction and therapeutics. Annual Review of Pharmacology and Toxicology, 36, 597-613.
  • Stühmer, W. (1992). Electrophysiological recording from Xenopus oocytes. Methods in Enzymology, 207, 319-339.
  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit. Retrieved from [Link]

  • Jutkiewicz, E. M., Rice, K. C., Carroll, F. I., & Woods, J. H. (2013). Patterns of nicotinic receptor antagonism II: Cardiovascular effects in rats. Drug and Alcohol Dependence, 131(3), 284-297.
  • Singh, S., Loke, Y. K., Spangler, J. G., & Furberg, C. D. (2011). Risk of serious adverse cardiovascular events associated with varenicline: a systematic review and meta-analysis. CMAJ, 183(12), 1359-1366.
  • Wu, J., Liu, Q., & Tang, P. (2010). The structure of the nicotinic acetylcholine receptor: the gateway to the channel. Acta Pharmacologica Sinica, 31(9), 1059-1066.
  • Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Pharmacological interventions for smoking cessation: an overview and network meta-analysis.
  • Romanelli, M. N., Gratteri, P., & Guandalini, L. (2007). A review of the recent advances in the development of α7 nicotinic acetylcholine receptor agonists.
  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal nicotinic acetylcholine receptors as targets for drug discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194.
  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(2), 141-151.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
  • Williams, D. K., & White, M. M. (2008). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, is a potent and selective inhibitor of the human α7 nicotinic acetylcholine receptor. Journal of Pharmacology and Experimental Therapeutics, 325(2), 481-488.
  • Gotti, C., & Clementi, F. (2004). Neuronal nicotinic receptors: from structure to pathology. Progress in Neurobiology, 74(6), 363-396.

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Comparative

cross-reactivity validation for 6-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride assays

Cross-Reactivity Validation for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride Assays: A Comparative Guide Executive Summary: The Bioisostere Analytical Challenge In modern drug discovery and development, medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Validation for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride Assays: A Comparative Guide

Executive Summary: The Bioisostere Analytical Challenge

In modern drug discovery and development, medicinal chemists frequently employ sp3-rich bioisosteres to optimize the pharmacokinetic (PK) profiles of drug candidates. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is a prominent example. By introducing a one-carbon bridge into a standard N-methylpiperazine ring, developers significantly 1[1]. Consequently, this bridged bicyclic scaffold is increasingly integrated into next-generation targeted therapies, including 2[2].

However, as a Senior Application Scientist, I frequently encounter severe downstream analytical bottlenecks when quantifying this moiety—whether tracking it as a standalone biomarker, a cleavage metabolite, or an active pharmaceutical ingredient (API) impurity. The rigid, compact nature of this bicyclic system presents unique cross-reactivity challenges against its unbridged isomers (e.g., N-methylpiperazine) and its N-desmethyl metabolites (e.g., 3,6-diazabicyclo[3.1.1]heptane).

This guide objectively compares the two primary modalities for quantifying this compound—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Competitive Immunoassay (ELISA)—and provides field-proven, self-validating protocols for rigorous cross-reactivity testing.

Modality Comparison: LC-MS/MS vs. Competitive Immunoassay

The fundamental divergence between these two platforms lies in their mechanism of target recognition.

In competitive immunoassays , antibodies recognize the rigid 3D spatial volume (epitope) of the bicyclic[3.1.1] core. Because the N-methyl group is relatively small, antibodies raised against the 6-methyl target frequently exhibit 3[3], such as the N-desmethyl metabolite, leading to false-positive quantification.

Conversely, LC-MS/MS differentiates these molecules based on mass-to-charge ratio (m/z) and specific collision-induced dissociation (CID) pathways. The one-carbon bridge alters the ring strain, resulting in distinct product ions compared to planar piperazines. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS inherently 4[4].

Table 1: Comparative Analytical Performance and Cross-Reactivity Profiles
Analytical ParameterLC-MS/MS (MRM)Competitive ELISA
Primary Recognition Mechanism m/z, RT, and CID fragmentationEpitope spatial binding
Target Analyte LOD 0.05 ng/mL0.5 ng/mL
CR: 3,6-diazabicyclo[3.1.1]heptane < 0.1% (Resolved by m/z 99 vs 113)85 - 110% (High spatial overlap)
CR: N-methylpiperazine < 0.1% (Resolved by RT and CID)15 - 30% (Partial epitope match)
Assay Time ~3.5 minutes per sample~2 - 4 hours per plate
Sample Volume Required 5 - 10 µL50 - 100 µL

(Note: CR = Cross-Reactivity; LOD = Limit of Detection; RT = Retention Time)

Mechanistic Workflows & Visualization

To establish trustworthiness in assay validation, we must map the exact pathways of interference. The diagrams below illustrate the validation workflow and the mechanistic divergence between the two analytical platforms.

Validation_Workflow A 1. Procure Structural Analogs (e.g., N-desmethyl metabolite) B 2. Spike into Blank Matrix (Concentration: 10x ULOQ) A->B C 3A. LC-MS/MS Analysis (Monitor MRM & RT) B->C D 3B. Competitive ELISA (Measure IC50 Shift) B->D E 4. Calculate % Cross-Reactivity (Self-Validating Data Output) C->E D->E

Fig 1. Parallel cross-reactivity validation workflow for LC-MS/MS and ELISA.

Mechanistic_Pathway Target Target Analyte: 6-methyl-3,6-diazabicyclo[3.1.1]heptane Ab Antibody Binding Pocket (High Cross-Reactivity Risk) Target->Ab IC50 = 1.0 ng/mL MS LC-MS/MS MRM Transitions (Low Cross-Reactivity Risk) Target->MS m/z 113 -> 82 Metabolite Interfering Metabolite: 3,6-diazabicyclo[3.1.1]heptane Metabolite->Ab IC50 = 1.2 ng/mL Metabolite->MS m/z 99 -> 68

Fig 2. Mechanistic divergence in cross-reactivity between immunoassay and mass spectrometry.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. It is not enough to simply measure a signal; the assay must inherently prove that the absence of a signal is due to true specificity, not an experimental failure (e.g., matrix suppression or extraction loss).

Protocol 1: LC-MS/MS Specificity and Cross-Reactivity Validation

Causality Focus: We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating loop. If matrix effects from the high-concentration cross-reactant suppress the ionization source, the SIL-IS signal will drop proportionally, preventing a false-negative cross-reactivity report.

  • Matrix Preparation: Pool blank human plasma (K2EDTA) from at least 6 distinct lots. Why? This accounts for endogenous baseline variability and varying lipid profiles that could cause isobaric interference.

  • Spiking Strategy: Spike the potential cross-reactants (e.g., N-desmethyl metabolite, N-methylpiperazine) into the blank matrix at a concentration 10 times the Upper Limit of Quantification (10x ULOQ) of the target 6-methyl-3,6-diazabicyclo[3.1.1]heptane. Why? This extreme concentration stress-tests the chromatographic resolution and the mass spectrometer's resolving power.

  • Extraction & SIL-IS Addition: Add 10 µL of SIL-IS (e.g., 6-(methyl-d3)-3,6-diazabicyclo[3.1.1]heptane at 50 ng/mL) to 50 µL of the spiked matrix. Perform protein precipitation using 150 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 column. Why? The bridged bicyclic core elutes differently than planar piperazines; strict retention time (RT) windows ensure isobaric interferences are separated before entering the ESI source.

  • Data Validation: A compound is deemed non-cross-reactive if the peak area at the target's RT is <20% of the target's Lower Limit of Quantification (LLOQ) peak area, and the SIL-IS peak area remains within ±15% of its nominal value.

Protocol 2: Competitive ELISA Cross-Reactivity Evaluation

Causality Focus: Immunoassays rely on thermodynamic equilibrium binding. Cross-reactivity here is a function of structural affinity to the antibody pocket. We use IC50 shifts to objectively quantify this affinity.

  • Plate Sensitization: Coat microtiter plates with a 6-methyl-3,6-diazabicyclo[3.1.1]heptane-BSA conjugate overnight at 4°C. Wash and block with 1% BSA.

  • Competitor Titration: Prepare a 12-point serial dilution of the target analyte and, in parallel, the potential cross-reactants in assay buffer. Why a 12-point curve? Accurate determination of the IC50 (the concentration reducing maximum signal by 50%) requires full sigmoidal curve characterization; fewer points risk mathematical interpolation errors.

  • Incubation: Add 50 µL of the primary polyclonal antibody and 50 µL of the competitor solutions to the wells. Incubate for 2 hours at room temperature to ensure equilibrium is reached.

  • Detection & Readout: Wash the plate 5 times to remove unbound competitors. Add the HRP-conjugated secondary antibody, incubate for 30 minutes, wash again, and add TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

  • Self-Validating Calculation: Calculate % Cross-Reactivity = (IC50 of Target / IC50 of Cross-Reactant) × 100. The system self-validates by requiring the target's IC50 to fall within ±20% of its historically established mean; if it drifts, the plate is rejected as the equilibrium conditions were compromised.

References

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.
  • Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor for the Treatment of HR-Deficient Tumors.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. NIH.
  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. MDPI.

Sources

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